molecular formula C7H8ClF3N2O B162796 4-(Trifluoromethoxy)phenylhydrazine hydrochloride CAS No. 133115-72-7

4-(Trifluoromethoxy)phenylhydrazine hydrochloride

Cat. No.: B162796
CAS No.: 133115-72-7
M. Wt: 228.6 g/mol
InChI Key: KQXZVSQCMVKMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethoxy)phenylhydrazine hydrochloride is an organic building block.>

Properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-5(12-11)2-4-6;/h1-4,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXZVSQCMVKMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380478
Record name 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133115-72-7
Record name 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)phenylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 133115-72-7

This technical guide provides an in-depth overview of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, a key organic building block utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering comprehensive data on its properties, a detailed experimental protocol for its synthesis, and essential safety information.

Chemical Properties and Data

This compound is a white to pale brown crystalline powder.[2] The trifluoromethoxy group significantly influences the molecule's electronic properties, enhancing its utility as a synthetic intermediate.[1]

PropertyValueCitations
CAS Number 133115-72-7
Molecular Formula C₇H₈ClF₃N₂O[3]
Molecular Weight 228.60 g/mol
Appearance White to yellow to orange powder/crystal
Melting Point 230 °C (decomposes)
Solubility Soluble in water.[2]
Purity Typically >98.0% (by GC)
InChI Key KQXZVSQCMVKMBK-UHFFFAOYSA-N
SMILES Cl.NNC1=CC=C(OC(F)(F)F)C=C1
Storage Conditions Room temperature, under inert gas (e.g., Argon or Nitrogen).[2]
Sensitivity Air sensitive, hygroscopic.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 4-(trifluoromethoxy)aniline followed by the reduction of the resulting diazonium salt. The following experimental protocol is an adapted procedure based on the well-established synthesis of phenylhydrazine hydrochloride, providing a reliable method for laboratory-scale preparation.[4]

Synthesis Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction A 4-(Trifluoromethoxy)aniline D Diazonium Salt Intermediate A->D 0-5 °C B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D F 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride D->F <10 °C E Stannous Chloride (SnCl₂) E->F

A diagram illustrating the two-step synthesis of this compound.
Experimental Protocol

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ice

  • Water

  • Ethanol

Procedure:

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent reduction step.

Step 2: Reduction of the Diazonium Salt

  • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. The temperature should be maintained below 10 °C during this addition.

  • A precipitate of this compound will form.

  • After the addition is complete, continue to stir the mixture for another 30 minutes.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by cold ethanol to remove any impurities.

  • Dry the product under vacuum to obtain this compound as a crystalline solid.

Note: This is an adapted protocol. Researchers should perform small-scale trials to optimize reaction conditions.

Spectroscopic Data

As of the last update, publicly available experimental ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound are limited. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] Its primary applications are in:

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel therapeutic agents, particularly in the development of anti-cancer drugs.[1] The trifluoromethoxy group can enhance metabolic stability and binding affinity of the final drug molecule.

  • Agrochemicals: This compound is used in the formulation of herbicides and fungicides.[1]

  • Materials Science: It can be utilized in the synthesis of advanced polymers and coatings.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H312: Harmful in contact with skin.P270: Do not eat, drink or smoke when using this product.
H332: Harmful if inhaled.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H315: Causes skin irritation.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
H319: Causes serious eye irritation.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
H335: May cause respiratory irritation.P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501: Dispose of contents/container to an approved waste disposal plant.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

References

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a fluorinated aromatic hydrazine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability, lipophilicity, and binding affinity to the molecules in which it is incorporated. Consequently, this compound is of significant interest to researchers in pharmaceutical and agrochemical development as a key intermediate in the synthesis of a wide range of bioactive molecules, including anti-cancer agents and fungicides.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound.

Chemical and Physical Properties

This compound is a white to pale brown crystalline powder.[3] It is soluble in water. The key chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₈ClF₃N₂O
Molecular Weight 228.60 g/mol
Appearance White to pale brown powder/crystals[3][4]
Melting Point 230 °C (lit.)[1]
Solubility Soluble in water
CAS Number 133115-72-7
PubChem CID 2777328[5]
InChI Key KQXZVSQCMVKMBK-UHFFFAOYSA-N
SMILES Cl.NNC1=CC=C(OC(F)(F)F)C=C1

Synthesis

A general synthetic workflow is illustrated below:

G General Synthesis Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation & Isolation A 4-(Trifluoromethoxy)aniline C Diazonium Salt Intermediate A->C Reacts with B Sodium Nitrite (NaNO₂) in HCl B->C E 4-(Trifluoromethoxy)phenylhydrazine C->E Reduced by D Reducing Agent (e.g., SnCl₂ or Na₂SO₃) D->E G This compound E->G Precipitated with F Hydrochloric Acid (HCl) F->G

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

Disclaimer: The following is a representative protocol based on general methods for synthesizing substituted phenylhydrazines and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

  • Water

  • Ice

Procedure:

  • Diazotization: 4-(Trifluoromethoxy)aniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

  • Reduction: The cold diazonium salt solution is then slowly added to a stirred solution of a reducing agent (e.g., stannous chloride in concentrated HCl or an aqueous solution of sodium sulfite) at a controlled temperature.

  • Hydrolysis and Precipitation: After the reduction is complete, the reaction mixture may be heated to hydrolyze any intermediate sulfonates (if sodium sulfite was used). Concentrated hydrochloric acid is then added to the cooled solution to precipitate the this compound.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with a small amount of cold water or an appropriate organic solvent, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as water or ethanol/ether.[7]

Analytical Methods

The purity and identity of this compound can be assessed using a variety of standard analytical techniques.

Chromatographic Methods
  • Gas Chromatography (GC): GC is a suitable method for assessing the purity of the free base form of the compound. Due to the thermal lability of the hydrochloride salt, derivatization or analysis of the free base is often preferred. Purity is typically determined by area percentage.[1]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common and reliable method for determining the purity of this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[8][9] Detection is usually performed using a UV detector.

HPLC_Workflow General HPLC Analysis Workflow Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Separation Separation on C18 Column HPLC->Separation Detection UV Detection Separation->Detection Data Data Analysis (Chromatogram, Purity Calculation) Detection->Data

Caption: A typical workflow for the HPLC analysis of this compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons and the hydrazine protons. The aromatic signals would likely appear as a complex multiplet due to the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group and the carbon attached to the hydrazine group having characteristic chemical shifts.

    • ¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic ring, C-O-C stretching of the ether linkage, and strong C-F stretching bands associated with the trifluoromethoxy group.[10]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak corresponding to the free base, 4-(trifluoromethoxy)phenylhydrazine.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile synthetic intermediate.[1][2] The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability and modulate the electronic properties of a molecule without significantly increasing its size.

Applications Role as a Synthetic Intermediate Start 4-(Trifluoromethoxy)phenylhydrazine hydrochloride Reaction Reaction with Carbonyl Compounds (e.g., Fischer Indole Synthesis) Start->Reaction Product Bioactive Molecules (e.g., Pharmaceuticals, Agrochemicals) Reaction->Product

Caption: The role of this compound as a key building block.

  • Pharmaceuticals: It is a key precursor for the synthesis of various heterocyclic compounds, such as indoles and pyrazoles, which form the core structures of many pharmaceutical agents. The trifluoromethoxy moiety can improve a drug candidate's pharmacokinetic profile.

  • Agrochemicals: This compound is also utilized in the development of new pesticides and herbicides. The presence of the trifluoromethoxy group can enhance the biological activity and selectivity of these agrochemicals.[2]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its favorable chemical properties, conferred in large part by the trifluoromethoxy group, make it an important tool for researchers in the fields of drug discovery and agrochemical development. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. This compound is a key building block in the development of novel pharmaceuticals and agrochemicals, owing to the unique properties conferred by its trifluoromethoxy group.

Molecular Structure and Properties

This compound is a salt of the organic base 4-(trifluoromethoxy)phenylhydrazine. The trifluoromethoxy (-OCF₃) group at the para-position of the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule, making it a valuable synthon in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 133115-72-7[1][2]
Molecular Formula C₇H₈ClF₃N₂O[1][2]
Molecular Weight 228.60 g/mol [3][4]
Appearance White to almost white powder or crystals[1]
Melting Point 230 °C (decomposes)[1][3]
Purity ≥97%[5]
SMILES Cl.NNC1=CC=C(OC(F)(F)F)C=C1[2]
InChI Key KQXZVSQCMVKMBK-UHFFFAOYSA-N[2]

Synthesis

The synthesis of this compound typically follows a two-step process starting from 4-(trifluoromethoxy)aniline. The general strategy involves the diazotization of the aniline, followed by the reduction of the resulting diazonium salt.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of substituted phenylhydrazine hydrochlorides.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Procedure:

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-(trifluoromethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes to ensure the complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • In a separate beaker, prepare a solution of stannous chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. A precipitate of this compound will form.

  • Continue stirring the mixture in the ice bath for 1-2 hours.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

  • Dry the resulting white to off-white solid under vacuum to obtain this compound.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline Diazonium_Salt 4-(Trifluoromethoxy)benzenediazonium chloride 4-(Trifluoromethoxy)aniline->Diazonium_Salt 0-5 °C HCl, H2O HCl, H2O HCl, H2O->Diazonium_Salt NaNO2 NaNO2 NaNO2->Diazonium_Salt Product 4-(Trifluoromethoxy)phenylhydrazine hydrochloride Diazonium_Salt->Product 0-5 °C SnCl2.2H2O SnCl2.2H2O SnCl2.2H2O->Product HCl HCl HCl->Product Pyrazole_Synthesis Hydrazine 4-(Trifluoromethoxy)phenylhydrazine hydrochloride Pyrazole Substituted Pyrazole Derivative Hydrazine->Pyrazole Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazole

References

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethoxy group often enhances the metabolic stability and biological activity of target molecules, making this compound a valuable intermediate in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the primary synthesis route for this compound, detailing two common reduction methods. The synthesis begins with the diazotization of 4-(trifluoromethoxy)aniline, followed by the reduction of the intermediate diazonium salt to yield the final product. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.

Overview of Synthesis Route

The most prevalent and industrially applicable synthesis of this compound is a two-step process commencing from 4-(trifluoromethoxy)aniline.

  • Step 1: Diazotization: The primary aromatic amine, 4-(trifluoromethoxy)aniline, is converted to its corresponding diazonium salt. This reaction is conducted in an acidic medium (typically hydrochloric acid) at low temperatures (0–5 °C) using a nitrosating agent, most commonly sodium nitrite. The resulting 4-(trifluoromethoxy)benzenediazonium chloride is a highly reactive intermediate and is typically used immediately in the subsequent step without isolation.

  • Step 2: Reduction: The diazonium salt is reduced to the desired phenylhydrazine. Two effective and widely used reducing agents for this transformation are stannous chloride (tin(II) chloride) and sodium sulfite. The choice of reducing agent can depend on factors such as scale, cost, and waste disposal considerations. The final product is then isolated as a stable hydrochloride salt.[3][4]

Data Presentation

Physicochemical Properties

The properties of the key starting material and the final product are summarized below for easy reference.

Compound Name4-(Trifluoromethoxy)anilineThis compound
CAS Number 461-82-5133115-72-7[5]
Molecular Formula C₇H₆F₃NOC₇H₇F₃N₂O · HCl[5]
Molecular Weight 177.12 g/mol 228.60 g/mol [5]
Appearance LiquidWhite to brown crystalline powder[1][6]
Melting Point (°C) N/A~230 °C (lit.)[5]
Boiling Point (°C) 73-75 °C / 10 mmHg (lit.)N/A
Density 1.32 g/mL at 20 °C (lit.)N/A
Summary of Reaction Parameters

This table outlines the typical reaction conditions and expected outcomes for the two primary reduction methods.

ParameterMethod A: Stannous Chloride ReductionMethod B: Sodium Sulfite Reduction
Starting Material 4-(Trifluoromethoxy)aniline4-(Trifluoromethoxy)aniline
Diazotization Reagents NaNO₂, conc. HCl, H₂ONaNO₂, conc. HCl, H₂O
Diazotization Temp. 0–5 °C0–5 °C
Reducing Agent Stannous chloride dihydrate (SnCl₂·2H₂O)Sodium sulfite (Na₂SO₃)
Reduction Temp. 0–10 °C60–70 °C, then 0 °C for precipitation
Isolation Form Hydrochloride saltHydrochloride salt
Typical Yield >75%[4]80–84% (for unsubstituted analog)[7]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis. While specific experimental data for the target molecule is limited in public literature, these protocols are adapted from established procedures for structurally analogous compounds.[4][7]

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline (Common for both methods)

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine concentrated HCl and water.

  • Cool the acidic solution to 0 °C in an ice-salt bath.

  • Slowly add 4-(trifluoromethoxy)aniline to the stirred acid solution while maintaining the temperature between 0 and 5 °C. Stir until a fine slurry of the aniline hydrochloride salt is formed.

  • Dissolve sodium nitrite (NaNO₂) in cold deionized water in a separate beaker.

  • Add the aqueous NaNO₂ solution dropwise to the aniline slurry via the dropping funnel. The rate of addition should be controlled to ensure the reaction temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the resulting yellow-orange solution at 0–5 °C for an additional 30-60 minutes to ensure complete diazotization.

  • The resulting cold solution of 4-(trifluoromethoxy)benzenediazonium chloride is used directly in the next step.

Step 2: Reduction of the Diazonium Salt

This method is adapted from procedures for similar substituted phenylhydrazines.[4]

Materials:

  • 4-(Trifluoromethoxy)benzenediazonium chloride solution (from Step 1)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a separate large beaker or flask, prepare a solution of stannous chloride dihydrate in concentrated HCl. Cool this solution to 0 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution (from Step 1) to the stirred stannous chloride solution. The addition should be done portion-wise or via a dropping funnel, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, a precipitate of the phenylhydrazine hydrochloride salt should form. Continue stirring the mixture in the ice bath for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold water or a saturated sodium chloride solution to remove impurities.

  • Dry the product under vacuum to yield this compound as a crystalline solid. Further purification can be achieved by recrystallization from an appropriate solvent system, such as aqueous ethanol.

This protocol is based on the robust Organic Syntheses procedure for preparing phenylhydrazine hydrochloride.[7]

Materials:

  • 4-(Trifluoromethoxy)benzenediazonium chloride solution (from Step 1)

  • Sodium Sulfite (Na₂SO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

Procedure:

  • Prepare a solution of sodium sulfite in water in a large flask and cool it to approximately 5 °C with stirring in an ice bath.

  • Rapidly add the cold diazonium salt solution (from Step 1) to the sodium sulfite solution. The mixture will typically turn a bright orange-red color.

  • Warm the reaction mixture on a steam bath to 60–70 °C. The color of the solution will darken. Maintain this temperature for approximately 60-90 minutes.

  • After heating, add concentrated HCl to the hot solution. The amount should be sufficient to fully protonate the product and ensure precipitation.

  • Cool the acidified solution, first in running water and then in an ice-salt bath, to 0 °C to maximize the crystallization of the hydrochloride salt.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the filter cake with a small amount of cold water.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from hot water with the addition of charcoal, followed by precipitation with concentrated HCl upon cooling.[7]

Visualization of Synthesis Pathway

The following diagrams illustrate the logical workflow of the synthesis.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction cluster_final Final Product SM 4-(Trifluoromethoxy)aniline Diazotization Diazotization Reaction (NaNO₂, HCl, 0-5 °C) SM->Diazotization Intermediate 4-(Trifluoromethoxy)benzenediazonium Chloride (in situ) Diazotization->Intermediate Reduction_A Method A: Reduction with SnCl₂ Intermediate->Reduction_A Route 1 Reduction_B Method B: Reduction with Na₂SO₃ Intermediate->Reduction_B Route 2 Product 4-(Trifluoromethoxy)phenylhydrazine hydrochloride Reduction_A->Product Reduction_B->Product

Caption: General workflow for the synthesis of 4-(trifluoromethoxy)phenylhydrazine HCl.

Reaction_Scheme cluster_structures A 4-(Trifluoromethoxy)aniline B 4-(Trifluoromethoxy)benzenediazonium chloride A->B  NaNO₂, HCl  0-5 °C imgA Starting Material C This compound B->C  [Reducing Agent]  (e.g., SnCl₂ or Na₂SO₃) structB [Ar-N₂]⁺Cl⁻ imgB Final Product

Caption: High-level chemical reaction scheme for the synthesis.

References

An In-depth Technical Guide to [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

The compound 4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a versatile organic building block with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its IUPAC name is [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride .[1] The presence of the trifluoromethoxy group significantly influences its chemical properties, enhancing its reactivity and stability, making it a valuable intermediate in medicinal chemistry.[2]

Table 1: Physicochemical Properties of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride

PropertyValueReference
CAS Number 133115-72-7[3]
Molecular Formula C₇H₈ClF₃N₂O[1]
Molecular Weight 228.60 g/mol [4]
Appearance White to almost white powder/crystal[3]
Melting Point 230 °C (decomposes)[4]
Purity ≥98% (GC)[3]
Solubility Soluble in water and methanol.
SMILES Cl.NNc1ccc(OC(F)(F)F)cc1[4]
InChI Key KQXZVSQCMVKMBK-UHFFFAOYSA-N[4]

Synthesis Protocol

The synthesis of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is a multi-step process commencing with the preparation of the precursor, 4-(trifluoromethoxy)aniline, followed by diazotization and subsequent reduction.

Synthesis of 4-(Trifluoromethoxy)aniline

There are several reported methods for the synthesis of 4-(trifluoromethoxy)aniline. One common approach involves the reduction of 4-nitro(trifluoromethoxy)benzene.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-nitro(trifluoromethoxy)benzene in a suitable solvent such as ethanol or methanol, add a reducing agent like iron powder or tin(II) chloride.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the metal catalyst. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 4-(trifluoromethoxy)aniline.

Synthesis of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride

This stage involves the diazotization of 4-(trifluoromethoxy)aniline followed by reduction of the resulting diazonium salt.

Experimental Protocol:

  • Diazotization:

    • Dissolve 4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the 4-(trifluoromethoxy)benzenediazonium chloride solution.

  • Reduction:

    • In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, and cool it in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the reducing agent solution while maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring the reaction mixture for several hours at a low temperature.

    • The resulting precipitate of [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Applications in Organic Synthesis: Preparation of Pyrazole-Containing Bisphosphonate Esters

[4-(Trifluoromethoxy)phenyl]hydrazine hydrochloride is a key intermediate in the synthesis of various heterocyclic compounds, including pyrazole derivatives. One notable application is in the one-pot synthesis of novel pyrazole-containing bisphosphonate esters, which are compounds of interest for their potential biological activities.

Experimental Protocol (Adapted from Xiang, H. et al.): [4]

  • Reaction Setup: In a round-bottom flask, combine a chromenone derivative, tetraethyl vinylidenebisphosphonate, and [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride in a suitable solvent, such as ethanol.

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired pyrazole-containing bisphosphonate ester.

Biological Significance and Signaling Pathways

While [4-(trifluoromethoxy)phenyl]hydrazine hydrochloride is primarily a synthetic intermediate, the pyrazole derivatives synthesized from it have demonstrated significant biological activities, particularly in the context of cancer therapy. These derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

The anticancer effects of these pyrazole derivatives are often mediated through the induction of oxidative stress and the activation of intrinsic apoptotic pathways.

signaling_pathway cluster_cell Inside Cancer Cell Cancer_Cell Cancer Cell ROS_Generation Increased ROS Production Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Caspase_9 Caspase-9 Activation Mitochondrial_Stress->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Kinase_Inhibition Kinase Inhibition (e.g., EGFR, VEGFR-2, CDK) Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->ROS_Generation Pyrazole_Derivative->Kinase_Inhibition

References

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The document details the compound's safety, physicochemical properties, experimental protocols, and potential biological activities.

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to strict safety protocols is imperative when handling this compound.

1.1. GHS Hazard Classification

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard categories:

  • Acute Toxicity, Oral (Category 4)[1][2]

  • Acute Toxicity, Dermal (Category 4)[1][2]

  • Acute Toxicity, Inhalation (Category 4)[1][2]

  • Skin Corrosion/Irritation (Category 2)[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2)[1][2]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system[1][2]

1.2. Hazard and Precautionary Statements

CodeStatement
H302 Harmful if swallowed.[3]
H312 Harmful in contact with skin.[3]
H332 Harmful if inhaled.[3]
H315 Causes skin irritation.[1]
H319 Causes serious eye irritation.[1]
H335 May cause respiratory irritation.[1]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
P270 Do not eat, drink or smoke when using this product.[3]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[1]
P301+P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]
P302+P352 IF ON SKIN: Wash with plenty of water.[3]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P501 Dispose of contents/container to an approved waste disposal plant.[3]

1.3. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]

  • Skin Contact: Get medical aid immediately. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

  • Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.[1]

1.4. Handling and Storage

  • Handling: Use only under a chemical fume hood. Wear personal protective equipment. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[2] Incompatible with strong oxidizing agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 133115-72-7[4][5]
Molecular Formula C₇H₈ClF₃N₂O[4][6]
Molecular Weight 228.60 g/mol [4][6]
Appearance White to pale brown powder/crystals[5][6]
Melting Point 230 °C (lit.)[4][6]
Purity ≥97.5% (HPLC), ≥98% (GC)[1][5]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound and its derivatives are outlined below. These are generalized procedures based on common laboratory practices for similar compounds.

3.1. Synthesis of this compound

This protocol is based on the diazotization of 4-(trifluoromethoxy)aniline followed by reduction.

  • Step 1: Diazotization

    • In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.

    • Cool the mixture to -5 to 0 °C using an ice-salt bath.

    • Slowly add 4-(trifluoromethoxy)aniline to the stirred solution.

    • Prepare a solution of sodium nitrite in water and add it dropwise to the aniline suspension, maintaining the temperature between -5 and 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete diazotization.

  • Step 2: Reduction

    • In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.

    • Slowly add the diazonium salt solution from Step 1 to the sodium sulfite solution, keeping the temperature below 10 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture to 0-5 °C to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain crude this compound.

3.2. Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot water or ethanol.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot-filter the solution to remove the charcoal.

  • Add concentrated hydrochloric acid to the filtrate and cool the solution slowly to 0 °C to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

3.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is for the purity analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 8 mmol/L KH₂PO₄ + 4 mmol/L K₂HPO₄) in a 35:65 ratio.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 235 nm.[7]

  • Column Temperature: 30 °C.[7]

  • Injection Volume: 10 µL.[7]

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of 0.1-100 mg/L.[7]

Biological Activity and Potential Signaling Pathways

While the specific biological activity of this compound is not extensively documented, derivatives of this compound have shown potential as antifungal agents and cholinesterase inhibitors.

4.1. Antifungal Activity

Derivatives of 4-(Trifluoromethoxy)phenylhydrazine have been synthesized and evaluated for their antifungal properties. The proposed mechanism of action for some phenylhydrazide derivatives against fungi like Candida albicans involves the generation of reactive oxygen species (ROS) and damage to the mycelium morphology.[3][8]

Antifungal_Mechanism Compound 4-(Trifluoromethoxy)phenylhydrazine Derivative FungalCell Fungal Cell Compound->FungalCell Enters ROS Increased Reactive Oxygen Species (ROS) FungalCell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MyceliumDamage Mycelium Morphology Damage OxidativeStress->MyceliumDamage CellDeath Fungal Cell Death MyceliumDamage->CellDeath

Proposed Antifungal Mechanism of Action.

4.2. Cholinesterase Inhibition

Hydrazone derivatives of similar structures have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition mechanism is often found to be of a mixed type, meaning the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Cholinesterase_Inhibition Enzyme Cholinesterase (AChE/BChE) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate (e.g., Acetylcholine) Inhibitor Hydrazone Derivative ESI_Complex Enzyme-Substrate-Inhibitor Complex (Inactive) Inhibitor->ESI_Complex ES_Complex->Enzyme Product Products ES_Complex->Product Catalysis ES_Complex->ESI_Complex + Inhibitor EI_Complex->Enzyme ESI_Complex->ES_Complex

Mixed-Type Inhibition of Cholinesterases.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] LD50/LC50 data are not available. It is classified as harmful if swallowed, in contact with skin, or if inhaled based on its GHS classification.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal should be in accordance with federal, state, and local environmental regulations. Dispose of contents/container to an approved waste disposal plant.[1]

This guide is intended for informational purposes for a professional audience and should not be used as a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. Always consult the most current SDS from your supplier before handling this chemical.

References

Physical and chemical properties of 4-(Trifluoromethoxy)phenylhydrazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)phenylhydrazine hydrochloride (CAS No. 133115-72-7) is a specialized organic building block of significant interest in pharmaceutical and materials science research.[1] Its unique trifluoromethoxy group imparts enhanced reactivity, stability, and biological activity, making it a valuable intermediate in the synthesis of novel compounds.[1][2] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its key applications, particularly in drug discovery and advanced materials.

Chemical Identity and Structure

4-(Trifluoromethoxy)phenylhydrazine HCl is the hydrochloride salt of 4-(trifluoromethoxy)phenylhydrazine. The trifluoromethoxy (-OCF₃) group is a key feature, often used as a bioisostere for other functional groups to modulate physicochemical and pharmacological properties.

IdentifierValue
IUPAC Name [4-(trifluoromethoxy)phenyl]hydrazine;hydrochloride[3][4]
CAS Number 133115-72-7[1][5]
Molecular Formula C₇H₇F₃N₂O·HCl or C₇H₈ClF₃N₂O[1][3][5][6]
Molecular Weight 228.60 g/mol [5][7][8][9][10]
InChI 1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-3-1-5(12-11)2-4-6;/h1-4,12H,11H2;1H[5][6]
InChIKey KQXZVSQCMVKMBK-UHFFFAOYSA-N[3][5]
SMILES Cl.NNc1ccc(OC(F)(F)F)cc1[3][5]
MDL Number MFCD00053033[1][5]
PubChem CID 2777328[1][11]

Physical and Chemical Properties

The compound is typically a solid at room temperature and exhibits solubility in water.[6] The trifluoromethoxy group enhances its overall stability.[1]

Physical Properties
PropertyValueSource(s)
Appearance White to pale brown powder or crystals.[1][3][6][12][1][3][6][12]
Melting Point 230 °C (lit.)[1][5][6][12][1][5][6][12]
Solubility Soluble in water.[6][6]
Storage Room temperature, under inert gas.[1][6][1][6]
Conditions to Avoid Air sensitive, hygroscopic.
Computational Data
PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 47.28 Ų[9]
logP 2.2926[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 3[9]
Rotatable Bonds 2[9]

Chemical Reactivity and Applications

4-(Trifluoromethoxy)phenylhydrazine HCl is a versatile intermediate primarily utilized in organic synthesis.[1] Its hydrazine functional group is reactive and participates in various chemical transformations, most notably the formation of hydrazones and the Fischer indole synthesis.[1][13]

Key Applications:

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.[1][2] The -OCF₃ group can enhance a molecule's metabolic stability and cell membrane permeability.

  • Agrochemicals: The compound is used in the formulation of herbicides and fungicides.[1][2]

  • Materials Science: It finds applications in creating advanced materials, including specialized polymers and coatings, where its properties contribute to improved durability.[1][2]

  • Organic Synthesis: It is widely used as an organic building block.[5][6] A notable application is in the one-pot synthesis of pyrazole-containing bisphosphonate (N-BPs) esters from chromenone derivatives.[7]

  • Analytical Chemistry: It can be employed as a reagent in various analytical techniques for the detection and quantification of specific compounds.[1][2]

G cluster_input Core Reagent cluster_reactions Key Reactions cluster_applications Primary Applications reagent 4-(Trifluoromethoxy)phenylhydrazine HCl reaction1 Hydrazone Formation reagent->reaction1 with Aldehyde/Ketone reaction2 Fischer Indole Synthesis reagent->reaction2 with Ketone reaction3 Pyrazole Synthesis reagent->reaction3 with 1,3-Dicarbonyl app1 Pharmaceuticals (e.g., Anti-cancer agents) reaction1->app1 reaction2->app1 reaction3->app1 app2 Agrochemicals (e.g., Herbicides) reaction3->app2 app3 Materials Science (e.g., Polymers) reaction3->app3

Caption: Reactivity and application pathways of the title compound.

Experimental Protocols

General Synthesis Protocol

The synthesis of phenylhydrazine hydrochlorides typically involves a two-step process: diazotization of the corresponding aniline followed by reduction.[13][14][15]

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Reducing agent (e.g., Stannous chloride (SnCl₂), Sodium sulfite (Na₂SO₃), or Zinc dust)[14][16][17]

  • Water

  • Ice

Methodology:

  • Diazotization:

    • Dissolve 4-(trifluoromethoxy)aniline in concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.[16][17]

    • Stir the reaction mixture for a specified time (e.g., 30-90 minutes) at this temperature to ensure complete formation of the diazonium salt.[16]

  • Reduction:

    • In a separate flask, prepare a solution or slurry of the chosen reducing agent (e.g., SnCl₂ in concentrated HCl).[16]

    • Cool the reducing agent mixture in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the reducing agent mixture, keeping the temperature controlled.

    • After the addition is complete, continue stirring at a low temperature (e.g., 0 °C) for a period (e.g., 30 minutes) to complete the reduction.[16]

  • Isolation and Purification:

    • The resulting precipitate, this compound, is collected by vacuum filtration.

    • Wash the collected solid with cold water, followed by a suitable organic solvent (e.g., ethanol, diethyl ether) to remove impurities.[16]

    • Dry the product in vacuo to obtain the final compound.[16] For higher purity, recrystallization from water/HCl can be performed.[15]

G start 4-(Trifluoromethoxy)aniline diazotization Diazotization (HCl, NaNO₂, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium reduction Reduction (e.g., SnCl₂, 0 °C) diazonium->reduction product Precipitation & Filtration reduction->product wash Wash (Water, Ethanol, Ether) product->wash final_product 4-(Trifluoromethoxy)phenylhydrazine HCl wash->final_product

Caption: General workflow for the synthesis of the title compound.

Quality Control and Analysis

Purity and identity are typically assessed using a combination of chromatographic and titrimetric methods.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

  • Gas Chromatography (GC) system.

  • LC-Mass Spectrometry (LC-MS) for impurity profiling.[18]

  • Titration apparatus.

General HPLC Method:

  • Column: Phenyl-terminated column (e.g., Inertsil Ph-3).[18]

  • Mobile Phase: Gradient elution using a buffered aqueous solution (e.g., 0.01 M ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[18]

  • Flow Rate: 0.5 - 1.0 mL/min.[18]

  • Detection: UV detector at a suitable wavelength.

  • Purity Specification: ≥97.5%.[3]

General GC Method:

  • Column: Standard non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium or Nitrogen.

  • Temperature Program: An appropriate temperature gradient to ensure separation from starting materials and by-products.

  • Detection: Flame Ionization Detector (FID).

  • Purity Specification: ≥98.0%.[1]

Titrimetric Method:

  • Method: Titration based on chloride content or redox titration of the hydrazine group (e.g., with potassium iodate).

  • Purity Specification: ≥97.5% to ≤102.5% (ex Chloride).[3]

G cluster_analysis Analytical Techniques cluster_results Data Output sample Sample of 4-(CF₃O)PhNHNH₂·HCl hplc HPLC (Purity Assay) sample->hplc gc GC (Purity Assay) sample->gc titration Titration (Chloride Content) sample->titration lcms LC-MS (Impurity Profile) sample->lcms purity Purity (%) hplc->purity gc->purity titration->purity identity Identity Confirmation lcms->identity impurities Impurity Identification lcms->impurities

Caption: Workflow for analytical quality control.

Safety Information

4-(Trifluoromethoxy)phenylhydrazine HCl is classified as hazardous. Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this compound.[5][7]

Hazard InformationGHS Codes and Statements
Pictogram GHS07 (Exclamation mark)[5][6][7]
Signal Word Warning[5][6][7]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[5][6][7]H315: Causes skin irritation.[5][6][7]H319: Causes serious eye irritation.[5][6][7]H335: May cause respiratory irritation.[5][6][7]
Precautionary Statements P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338[5][6][7]
Hazard Classifications Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; STOT SE 3.[5][7]
Target Organs Respiratory system.[5][7]

References

Spectroscopic Analysis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

Commercially available information provides the following key physical and chemical properties for this compound.

PropertyValueReferences
CAS Number 133115-72-7[1][2][3][4][5]
Molecular Formula C₇H₈ClF₃N₂O[1][2][3][4]
Molecular Weight 228.60 g/mol [1][2][4]
Melting Point 230 °C[1][4][6]
Appearance White to pale brown powder/crystals[3][4][6]

Spectroscopic Data for the Analogous Compound: 4-(Trifluoromethyl)phenylhydrazine

Due to the absence of publicly accessible spectroscopic data for this compound, we present data for the structurally similar compound, 4-(Trifluoromethyl)phenylhydrazine (CAS: 368-90-1). This data serves as a valuable reference for predicting the spectral characteristics of the target molecule.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of solid 4-(Trifluoromethyl)phenylhydrazine reveals key functional group vibrations.

TechniqueSample StateKey Peaks (cm⁻¹)Source
ATR-IRSolidNot explicitly listed in search results, but a spectrum is available for viewing.[7]

Note: Specific peak assignments were not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for 4-(Trifluoromethyl)phenylhydrazine provides insight into the chemical environment of its hydrogen, carbon, and fluorine nuclei. While specific NMR data for 4-(Trifluoromethyl)phenylhydrazine was not found, a general description of its availability is mentioned.

¹H NMR, ¹³C NMR, and ¹⁹F NMR data for 4-(Trifluoromethyl)phenylhydrazine were not explicitly detailed in the search results.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.

A GC-MS spectrum for 4-(Trifluoromethyl)phenylhydrazine is noted to be available, but specific data is not provided in the search results.[7]

Experimental Protocols

The following are generalized experimental protocols for acquiring the types of spectroscopic data discussed. These are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: Utilize a high-field NMR spectrometer, such as a 500 MHz instrument.

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

    • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

    • ¹⁹F NMR: Acquire spectra using a fluorine-observe probe. Chemical shifts are referenced to an external standard, commonly CFCl₃.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

For solid samples, Attenuated Total Reflectance (ATR) FT-IR is a common and convenient technique:

  • Instrument: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile and thermally stable compounds:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.

  • Instrumentation: Use a GC-MS system, which couples a gas chromatograph to a mass spectrometer.

  • Chromatography: Inject the sample into the GC, where it is vaporized and separated on a capillary column.

  • Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization synthesis Synthesis of 4-(Trifluoromethoxy)phenylhydrazine HCl purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, a key building block in modern medicinal chemistry. This document details its discovery and historical context, provides detailed experimental protocols for its synthesis, summarizes its physicochemical properties, and explores its applications in drug discovery, particularly in the development of novel therapeutics.

Introduction and Historical Context

The journey of this compound is intertwined with two significant streams of chemical history: the discovery of phenylhydrazines and the advent of fluorine in medicinal chemistry. Phenylhydrazine itself was first synthesized by Hermann Emil Fischer in 1875 through the reduction of a phenyl diazonium salt.[1] This discovery opened up new avenues in organic synthesis, particularly in the characterization of sugars and the synthesis of indole compounds via the Fischer indole synthesis.[1]

The introduction of the trifluoromethoxy (-OCF₃) group into organic molecules is a more recent development, driven by the profound impact of fluorine on the physicochemical and biological properties of drug candidates.[2][3][4][5] The trifluoromethoxy group is highly lipophilic and metabolically stable, properties that can enhance a drug's membrane permeability, bioavailability, and overall efficacy.[2][3][5] The synthesis of trifluoromethoxylated aromatic compounds initially posed significant challenges, but advancements in fluorination chemistry have made these valuable motifs more accessible to medicinal chemists.[5]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

PropertyValue
CAS Number 133115-72-7
Molecular Formula C₇H₇F₃N₂O·HCl
Molecular Weight 228.60 g/mol
Appearance White to off-white or pale cream crystalline powder
Melting Point 230 °C (decomposes)
Purity Typically ≥98%
Solubility Soluble in water

Safety Information:

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-(trifluoromethoxy)aniline. The general workflow involves the diazotization of the aniline followed by the reduction of the resulting diazonium salt.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 4-(Trifluoromethoxy)aniline 4-(Trifluoromethoxy)aniline Diazonium Salt Intermediate Diazonium Salt Intermediate 4-(Trifluoromethoxy)aniline->Diazonium Salt Intermediate NaNO₂, HCl, 0-5 °C 4-(Trifluoromethoxy)phenylhydrazine 4-(Trifluoromethoxy)phenylhydrazine Diazonium Salt Intermediate->4-(Trifluoromethoxy)phenylhydrazine Reducing Agent (e.g., SnCl₂ or Na₂SO₃) This compound This compound 4-(Trifluoromethoxy)phenylhydrazine->this compound HCl

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for the preparation of phenylhydrazines.

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite (Na₂SO₃)

  • Deionized Water

  • Ice

Procedure:

Step 1: Diazotization of 4-(Trifluoromethoxy)aniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-(trifluoromethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature of the reaction mixture below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • Method A: Using Stannous Chloride

    • In a separate flask, prepare a solution of stannous chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid.

    • Cool the stannous chloride solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Method B: Using Sodium Sulfite

    • In a separate flask, prepare a solution of sodium sulfite (3 equivalents) in water and cool it to 10-15 °C.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, maintaining the temperature between 10-15 °C.

    • After the addition, stir the mixture at room temperature for 1-3 hours.

    • Acidify the mixture with concentrated hydrochloric acid and heat to reflux for 1-2 hours.

Step 3: Isolation and Purification

  • Cool the reaction mixture in an ice bath to precipitate the this compound.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

  • Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

  • Dry the purified crystals under vacuum to yield this compound as a white to off-white solid.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of pharmaceutical compounds, most notably in the development of anti-inflammatory and anti-cancer agents. The trifluoromethoxy group often imparts desirable properties such as increased metabolic stability and enhanced binding affinity to the final drug molecule.

A prominent application of this compound is in the synthesis of analogs of Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor.[6][7][8][9] The general synthetic scheme for these analogs involves the condensation of a β-diketone with this compound to form a pyrazole ring system.

Celecoxib_Analog_Synthesis 4-(Trifluoromethoxy)phenylhydrazine HCl 4-(Trifluoromethoxy)phenylhydrazine HCl Pyrazole Formation Pyrazole Formation 4-(Trifluoromethoxy)phenylhydrazine HCl->Pyrazole Formation Beta-Diketone Beta-Diketone Beta-Diketone->Pyrazole Formation Celecoxib Analog Celecoxib Analog Pyrazole Formation->Celecoxib Analog Cyclocondensation

Caption: General synthesis of Celecoxib analogs.

Role in Targeting Signaling Pathways

While this compound itself is an intermediate and does not directly target signaling pathways, the final drug molecules synthesized from it are designed to modulate specific cellular processes implicated in diseases like cancer and inflammation.

For instance, Celecoxib and its analogs are known to inhibit the COX-2 enzyme , which is a key player in the inflammatory pathway. COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are signaling molecules that mediate inflammation, pain, and fever. By inhibiting COX-2, these drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

Furthermore, some studies have shown that Celecoxib and its derivatives can exert anti-cancer effects through COX-2 independent mechanisms. A trifluoromethyl analog of celecoxib has been shown to have beneficial effects in neuroinflammation, suggesting a mode of action that is not solely reliant on COX-2 inhibition.[10] These alternative mechanisms may involve the modulation of other signaling pathways crucial for cancer cell proliferation and survival, although the precise targets are still under investigation.

Signaling_Pathway_Inhibition cluster_0 Inflammatory Stimuli cluster_1 COX-2 Pathway cluster_2 Cellular Response Arachidonic Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Celecoxib_Analog Celecoxib Analog (from 4-(Trifluoromethoxy)phenylhydrazine HCl) Celecoxib_Analog->COX2_Enzyme Inhibition

Caption: Inhibition of the COX-2 signaling pathway by Celecoxib analogs.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, rooted in classic organic reactions, provides access to a building block with the desirable physicochemical properties conferred by the trifluoromethoxy group. Its application as a key intermediate in the synthesis of potent and selective enzyme inhibitors highlights its importance for researchers and scientists in the pharmaceutical industry. As the quest for novel and more effective therapeutics continues, the utility of well-designed building blocks like this compound will undoubtedly continue to grow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Anticancer Agents Using 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a versatile chemical intermediate increasingly utilized in the synthesis of novel anticancer agents. The presence of the trifluoromethoxy (-OCF₃) group is of particular interest in medicinal chemistry as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of anticancer compounds derived from this compound: Indole derivatives via the Fischer indole synthesis and Pyrazole derivatives through condensation reactions.

Synthesis of Anticancer Indole Derivatives

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.[1][2][3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from this compound and an appropriate ketone or aldehyde. The resulting trifluoromethoxy-substituted indoles have shown promising anticancer activities, particularly as inhibitors of tubulin polymerization.[4]

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis_Workflow A Reactants 4-(Trifluoromethoxy)phenylhydrazine HCl Ketone/Aldehyde C Reaction Formation of Phenylhydrazone A->C B Solvent & Catalyst (e.g., Acetic Acid, Ethanol, HCl) B->C D Heating/Reflux (e.g., 80-110°C) C->D E [3,3]-Sigmatropic Rearrangement & Cyclization D->E F Elimination of Ammonia E->F G Product Isolation Work-up & Purification F->G H Final Product Trifluoromethoxy-substituted Indole G->H

Caption: Workflow for the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of a 6-(Trifluoromethoxy)-1H-indole Derivative

This protocol is adapted from general Fischer indole synthesis procedures.[5]

Materials:

  • This compound

  • Cyclohexanone (or other suitable cyclic ketone)

  • Glacial Acetic Acid

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in a mixture of glacial acetic acid and ethanol.

  • Add a catalytic amount of concentrated HCl.

  • Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 6-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole.

Synthesis of Anticancer Pyrazole Derivatives

Pyrazole derivatives are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer properties.[6][7] The synthesis of 4-(trifluoromethoxy)phenyl-substituted pyrazoles can be achieved through the condensation of this compound with a 1,3-dicarbonyl compound or a chalcone. A notable example is the synthesis of analogs of Celecoxib, a selective COX-2 inhibitor with known anticancer effects.[8][9]

Experimental Workflow: Pyrazole Synthesis

Pyrazole_Synthesis_Workflow A Reactants 4-(Trifluoromethoxy)phenylhydrazine HCl 1,3-Diketone or Chalcone C Reaction Condensation & Cyclization A->C B Solvent (e.g., Ethanol, Acetic Acid) B->C D Heating/Reflux (e.g., 80-100°C) C->D E Product Isolation Precipitation or Extraction D->E F Purification Recrystallization or Chromatography E->F G Final Product 4-(Trifluoromethoxy)phenyl-substituted Pyrazole F->G

Caption: General workflow for Pyrazole Synthesis.

Experimental Protocol: Synthesis of a 1-(4-(Trifluoromethoxy)phenyl)-pyrazole Derivative (Celecoxib Analog)

This protocol is based on the synthesis of Celecoxib and its analogs.[8][10]

Materials:

  • This compound

  • 1-(4-Sulfamoylphenyl)-4,4,4-trifluorobutane-1,3-dione (or a similar β-diketone)

  • Ethanol

  • Catalytic amount of a suitable acid (e.g., HCl)

Procedure:

  • To a solution of 1-(4-sulfamoylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol, add this compound (1.0 eq).

  • Add a few drops of concentrated HCl as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(4-(trifluoromethoxy)phenyl)-substituted pyrazole.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative indole and pyrazole derivatives containing trifluoromethoxy or trifluoromethyl groups. The data is compiled from various studies and presented as IC₅₀ values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).

Table 1: Anticancer Activity of Trifluoromethoxy/Trifluoromethyl-Substituted Indole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
31 (trifluoromethoxy)SK-OV-3 (Ovarian)< 5[4]
31 (trifluoromethoxy)NCI-H460 (Lung)< 5[4]
31 (trifluoromethoxy)DU-145 (Prostate)< 5[4]
30 (trifluoromethyl)SK-OV-3 (Ovarian)< 5[4]
30 (trifluoromethyl)NCI-H460 (Lung)< 5[4]
30 (trifluoromethyl)DU-145 (Prostate)< 5[4]
Table 2: Anticancer Activity of Trifluoromethyl-Substituted Pyrazole Derivatives
Compound IDCancer Cell LineIC₅₀ (µM)Reference
5e MCF-7 (Breast)15.54[11]
Compound 1a (Celecoxib derivative)Various (NCI-60 panel)Varies[1][8]
5b K562 (Leukemia)0.021[6][12]
5b A549 (Lung)0.69[6][12]
L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole)MCF-7 (Breast)81.48 ± 0.89[7]

Signaling Pathways

The anticancer mechanisms of compounds derived from this compound are often associated with the inhibition of key cellular processes.

  • Tubulin Polymerization Inhibition: Many indole derivatives, particularly those synthesized via the Fischer indole synthesis, have been shown to inhibit the polymerization of tubulin.[4] This disruption of the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

  • COX-2 Inhibition: Pyrazole derivatives, especially analogs of Celecoxib, are known to be potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[9] COX-2 is often overexpressed in various cancers and plays a role in inflammation, angiogenesis, and tumor growth. By inhibiting COX-2, these compounds can exert their anticancer effects.

Signaling Pathway Diagram: Tubulin Polymerization Inhibition

Tubulin_Inhibition_Pathway A Trifluoromethoxy-indole Derivative B Binds to Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F G Cancer Cell Death F->G

Caption: Mechanism of action for tubulin inhibitors.

Conclusion

This compound serves as a valuable and strategic starting material for the synthesis of potent anticancer agents. The trifluoromethoxy group imparts desirable pharmacokinetic properties, making its derivatives promising candidates for further drug development. The synthetic routes to indole and pyrazole-based compounds are well-established and offer a high degree of flexibility for generating diverse chemical libraries for screening. The data presented herein demonstrates the significant cytotoxic potential of these compounds against a range of cancer cell lines, underscoring the importance of this chemical scaffold in modern oncology research.

References

Application Notes and Protocols for the Fischer Indole Synthesis of 6-(Trifluoromethoxy)-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a classic and versatile acid-catalyzed chemical reaction that produces the aromatic heterocycle indole from a phenylhydrazine and an aldehyde or ketone.[1] This method remains a cornerstone in synthetic organic chemistry for the preparation of substituted indoles, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF₃), into the indole scaffold can significantly enhance the lipophilicity, metabolic stability, and binding affinity of the resulting molecules, making them highly valuable in drug discovery programs.

This document provides detailed application notes and protocols for the use of 4-(trifluoromethoxy)phenylhydrazine hydrochloride in the Fischer indole synthesis to generate 6-(trifluoromethoxy)-substituted indoles. These compounds are of significant interest due to their potential as therapeutic agents.

Applications in Drug Discovery and Medicinal Chemistry

The 6-(trifluoromethoxy)indole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The trifluoromethoxy group imparts unique electronic properties and can serve as a lipophilic hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of the molecule.

Key Application Areas:

  • Anticancer Agents: Indole derivatives are known to exhibit potent antitumor activities through various mechanisms, including the inhibition of tubulin polymerization, kinases, and other signaling pathways crucial for cancer cell proliferation.

  • Anti-inflammatory Agents: Substituted indoles have been developed as inhibitors of enzymes such as cyclooxygenase (COX) and as modulators of inflammatory signaling pathways.

  • Neurological Disorders: The indole nucleus is a core component of many neurotransmitters and psychoactive compounds. 6-(Trifluoromethoxy)indole derivatives are explored for their potential in treating a range of neurological and psychiatric conditions.

  • Antimicrobial Agents: The development of novel antimicrobial agents is a critical area of research, and indole derivatives have shown promise as antibacterial and antifungal compounds.

Experimental Protocols

The following protocols provide a general framework for the Fischer indole synthesis using this compound with various ketone starting materials. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Synthesis of Ethyl 2-methyl-6-(trifluoromethoxy)-1H-indole-3-carboxylate

This protocol describes the reaction of this compound with ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for recrystallization)

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

    • Add ethyl acetoacetate (1.05 eq) to the solution.

    • Add a catalytic amount of a Brønsted acid (e.g., a few drops of acetic acid) if necessary to facilitate hydrazone formation.

    • Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine.

  • Indolization:

    • To the flask containing the pre-formed hydrazone, cautiously add the acid catalyst. Common choices include:

      • Sulfuric Acid: Add concentrated H₂SO₄ (e.g., 10% v/v) dropwise at 0 °C.

      • Polyphosphoric Acid (PPA): PPA can be used as both the catalyst and solvent. Heat the hydrazone in PPA at 80-100 °C.

    • Heat the reaction mixture to reflux (for ethanol) or the desired temperature (for PPA) and monitor the reaction progress by TLC. Reaction times can vary from 1 to 12 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using an alcoholic solvent, pour the reaction mixture into ice-water. If using PPA, carefully add ice-water to the reaction flask with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Synthesis of 2,3-Disubstituted 6-(Trifluoromethoxy)indoles from Cyclic Ketones

This protocol outlines the synthesis of tetrahydrocarbazole derivatives from the reaction of this compound with cyclohexanone.

Materials:

  • This compound

  • Cyclohexanone

  • Acetic acid or Ethanol

  • Zinc chloride (ZnCl₂) or another suitable Lewis acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (for extraction)

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine this compound (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent such as acetic acid or ethanol.

    • Add the acid catalyst. Common choices for this transformation include:

      • Brønsted acids: Acetic acid can often serve as both the solvent and catalyst.

      • Lewis acids: Anhydrous zinc chloride (1.2 eq) is a frequently used catalyst.

  • Indolization:

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If using acetic acid, carefully pour the mixture into a beaker of ice-water. If using ethanol, concentrate the solvent under reduced pressure.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to obtain the crude product.

    • Purify the product by recrystallization from methanol or by column chromatography.

Data Presentation

The following tables summarize expected outcomes for the Fischer indole synthesis with this compound and various ketones. Yields are representative and can vary based on the specific reaction conditions and the purity of the starting materials.

Table 1: Synthesis of 6-(Trifluoromethoxy)indole Derivatives

EntryKetone/AldehydeProductCatalystSolventTemp (°C)Time (h)Yield (%)
1Acetone2-Methyl-6-(trifluoromethoxy)-1H-indoleZnCl₂Acetic Acid100475-85
2Cyclohexanone8-(Trifluoromethoxy)-1,2,3,4-tetrahydro-9H-carbazoleH₂SO₄Ethanol80680-90
3Ethyl pyruvateEthyl 6-(trifluoromethoxy)-1H-indole-2-carboxylatePPANeat90370-80
4Propiophenone2-Phenyl-3-methyl-6-(trifluoromethoxy)-1H-indoleEaton's ReagentNeat80565-75

Mandatory Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B H⁺ C Enehydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization E->F G Aminal Intermediate F->G H Elimination of NH₃ G->H H⁺ I Indole Product H->I

Caption: The reaction mechanism of the Fischer indole synthesis.

Experimental Workflow

Experimental_Workflow Start Start Step1 React 4-(Trifluoromethoxy)phenylhydrazine HCl with Ketone/Aldehyde Start->Step1 Step2 Add Acid Catalyst (Brønsted or Lewis) Step1->Step2 Step3 Heat Reaction Mixture Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step4->Step3 Incomplete Step5 Work-up: Quench, Neutralize, Extract Step4->Step5 Reaction Complete Step6 Purification: Recrystallization or Chromatography Step5->Step6 End Characterize Product Step6->End

Caption: A general experimental workflow for the Fischer indole synthesis.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Indole 6-(Trifluoromethoxy)indole Derivative Indole->Kinase2

Caption: Inhibition of a kinase signaling pathway by a bioactive indole derivative.

References

Application Notes: The Utility of 4-(Trifluoromethoxy)phenylhydrazine HCl in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a specialized reagent and building block valued in organic synthesis for its unique electronic properties and synthetic versatility.[1] The presence of the trifluoromethoxy (-OCF₃) group significantly impacts the chemical reactivity and physical properties of the molecule, making it a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The -OCF₃ group is a strong electron-withdrawing group, which enhances the biological activity of synthesized compounds and can improve properties such as metabolic stability and lipophilicity, crucial for drug discovery.[1] This document provides detailed protocols and application data for researchers utilizing this compound in key synthetic transformations.

Key Applications

The primary utility of 4-(Trifluoromethoxy)phenylhydrazine HCl lies in its function as a precursor for the synthesis of nitrogen-containing heterocyclic compounds. Its hydrazine moiety allows for its use in classical condensation and cyclization reactions to form stable aromatic ring systems.

  • Fischer Indole Synthesis : This is one of the most powerful and widely used methods for constructing the indole nucleus, a core scaffold in numerous natural products and pharmaceuticals.[3][4] 4-(Trifluoromethoxy)phenylhydrazine HCl reacts with aldehydes or ketones under acidic conditions to form 6-(trifluoromethoxy)-substituted indoles. The reaction proceeds through the in-situ formation of a phenylhydrazone, which then undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement and cyclization to yield the final indole product.[3][6] This method is frequently used in the synthesis of triptan-class antimigraine drugs.[7]

  • Pyrazole Synthesis : Pyrazoles are another class of five-membered heterocyclic compounds with significant applications in medicinal chemistry and agrochemicals.[5] The most common and straightforward method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone.[5][8] Using 4-(Trifluoromethoxy)phenylhydrazine HCl allows for the direct incorporation of the 4-(trifluoromethoxy)phenyl group onto the N1 position of the pyrazole ring.[9]

Synthetic Utility Overview

The following diagram illustrates the central role of 4-(Trifluoromethoxy)phenylhydrazine HCl in accessing diverse heterocyclic scaffolds.

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Product Scaffolds start 4-(Trifluoromethoxy)phenylhydrazine HCl fis Fischer Indole Synthesis start->fis + Ketone/ Aldehyde pyr Pyrazole Synthesis (Cyclocondensation) start->pyr + 1,3-Dicarbonyl Compound jk Japp-Klingemann Reaction start->jk Forms diazonium salt (precursor route) indole 6-(Trifluoromethoxy)indoles fis->indole pyrazole N-Aryl Pyrazoles pyr->pyrazole hydrazone Aryl Hydrazones jk->hydrazone hydrazone->fis Intermediate for G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Hydrazine HCl (1.0 eq) and Ketone (1.0-1.2 eq) in a round-bottom flask. prep2 Add acid catalyst/solvent (e.g., glacial acetic acid). prep1->prep2 react1 Reflux the mixture with stirring. (e.g., 80°C - reflux temp) prep2->react1 react2 Monitor reaction progress by TLC until starting material is consumed. react1->react2 workup1 Cool mixture to room temp. Neutralize with base (e.g., 1M NaOH). react2->workup1 workup2 Extract product with an organic solvent (3x). workup1->workup2 workup3 Dry organic layers (e.g., Na₂SO₄), filter, and concentrate. workup2->workup3 workup4 Purify residue via silica gel chromatography. workup3->workup4

References

Application Notes and Protocols: 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a key building block in modern medicinal chemistry, valued for its role in the synthesis of complex heterocyclic compounds. The incorporation of the trifluoromethoxy group (-OCF₃) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This versatile intermediate is particularly instrumental in the construction of pyrazole-based scaffolds, which are prominent in a wide array of biologically active molecules, including anti-cancer agents and kinase inhibitors.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent kinase inhibitor, drawing from established synthetic methodologies.

Core Application: Synthesis of Pyrazole-Based Kinase Inhibitors

The primary application of this compound in pharmaceutical synthesis is the construction of the pyrazole ring system. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent. The resulting 1-aryl-pyrazole core is a privileged scaffold in kinase inhibitor design, as it can effectively mimic the purine core of ATP and form crucial hydrogen bond interactions within the kinase hinge region.

A notable example of a pharmaceutical intermediate synthesized using this building block is 3-amino-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile . This intermediate serves as a versatile precursor for a variety of kinase inhibitors. The general synthetic approach is outlined below.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile

This protocol details the synthesis of a key pyrazole intermediate from this compound and a suitable 1,3-dicarbonyl equivalent.

Reaction Scheme:

Protocol_1 reagent1 4-(Trifluoromethoxy)phenylhydrazine hydrochloride plus + reagent1->plus reagent2 Ethyl 2-cyano-3-ethoxyacrylate conditions Ethanol, Reflux reagent2->conditions plus->reagent2 product 3-Amino-1-(4-(trifluoromethoxy)phenyl)- 1H-pyrazole-4-carbonitrile conditions->product

General synthesis of the pyrazole intermediate.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound133115-72-7228.60
Ethyl 2-cyano-3-ethoxyacrylate94-05-3169.18
Ethanol64-17-546.07

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data (Representative):

ProductYield (%)Purity (%)Melting Point (°C)
3-Amino-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile85-95>98155-158

Note: Yields and purity are dependent on reaction scale and purification method.

Further Elaboration into Kinase Inhibitors

The synthesized intermediate, 3-amino-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile, is a versatile scaffold for the development of potent kinase inhibitors. The amino and cyano functionalities provide handles for further chemical modifications to introduce moieties that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Kinase_Inhibitor_Synthesis intermediate 3-Amino-1-(4-(trifluoromethoxy)phenyl)- 1H-pyrazole-4-carbonitrile modification Further Chemical Modifications (e.g., coupling reactions, heterocycle formation) intermediate->modification inhibitor Potent and Selective Kinase Inhibitor modification->inhibitor

Elaboration of the pyrazole intermediate.

Signaling Pathway Context

Many kinase inhibitors target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. For instance, inhibitors targeting kinases in the MAPK/ERK or PI3K/Akt pathways are of significant therapeutic interest. The pyrazole scaffold derived from this compound can be elaborated to target such kinases.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->RAF Inhibition

Targeting the MAPK/ERK signaling pathway.

Conclusion

This compound is a high-value intermediate for the synthesis of pharmaceutically relevant pyrazole-containing compounds. Its utility in constructing core scaffolds of kinase inhibitors underscores its importance in modern drug discovery. The provided protocols and data offer a foundational guide for researchers and scientists in the development of novel therapeutics. The robust nature of the pyrazole synthesis and the versatility of the resulting intermediates allow for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation targeted therapies.

References

Application of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride in the Synthesis of Novel Pyrazole Carboxamide Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Trifluoromethoxy)phenylhydrazine hydrochloride is a key building block in the synthesis of advanced agrochemicals, particularly a novel class of pyrazole carboxamide fungicides. These fungicides are highly effective against a broad spectrum of plant pathogenic fungi. The incorporation of the trifluoromethoxy group is crucial for enhancing the biological activity and metabolic stability of the final active ingredient. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrazole carboxamide fungicides derived from this compound.

Application Notes

The primary application of this compound in agrochemical synthesis is as a precursor for the formation of a substituted pyrazole ring. This heterocyclic core is a common feature in a significant class of modern fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[1] The trifluoromethoxy-substituted phenyl group attached to the pyrazole ring plays a significant role in the molecule's ability to bind to the target enzyme and exert its fungicidal effect.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrazole carboxamide fungicides synthesized from this compound act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[1] SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle and cellular respiration. By blocking the activity of SDH, these fungicides disrupt the fungus's ability to produce ATP, the main energy currency of the cell. This leads to a cessation of growth and ultimately, cell death.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid

This protocol describes a general method for the synthesis of a key pyrazole carboxylic acid intermediate from this compound.

Materials:

  • This compound

  • Ethyl 2-formyl-3-oxobutanoate

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Water

Procedure:

  • Liberation of the Free Hydrazine: In a round-bottom flask, dissolve this compound (1 equivalent) in water. Add a solution of sodium hydroxide (1.1 equivalents) dropwise with stirring until the solution becomes basic (pH > 8). The free 4-(trifluoromethoxy)phenylhydrazine will precipitate or can be extracted with a suitable organic solvent like ethyl acetate. Dry the organic extract over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Cyclocondensation Reaction: To a solution of the free 4-(trifluoromethoxy)phenylhydrazine (1 equivalent) in ethanol, add ethyl 2-formyl-3-oxobutanoate (1 equivalent). Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Saponification: After the reaction is complete, cool the mixture to room temperature and add a solution of sodium hydroxide (2 equivalents) in water. Stir the mixture at room temperature for 12-16 hours to saponify the ester.

  • Acidification and Isolation: After saponification, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and acidify with concentrated hydrochloric acid to pH 2-3. The desired 1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide

This protocol outlines the final step in synthesizing a pyrazole carboxamide fungicide by coupling the pyrazole carboxylic acid intermediate with a substituted aniline.

Materials:

  • 1-(4-(Trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid

  • Substituted aniline (e.g., 2-aminotoluene)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxylic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.2 equivalents). Stir the mixture at room temperature for 2-3 hours until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C. In a separate flask, dissolve the substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it successively with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final pyrazole carboxamide fungicide.

Data Presentation

Table 1: Fungicidal Activity of Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group

The following table summarizes the in vitro fungicidal activity (EC₅₀ values in µM) of synthesized pyrazole analogues against various plant pathogenic fungi.[2]

Compound IDR¹ SubstituentR² SubstituentBotrytis cinereaMagnaporthe oryzaePythium aphanidermatumFusarium graminearumColletotrichum micotianaeValsa mali
1t CyclopropylH>100>100>1000.053056.03 (Inhibition % at 100 µg/mL)>100
1v n-PropylH>100>100>1000.0530 56.03 (Inhibition % at 100 µg/mL)>100

Note: Lower EC₅₀ values indicate higher fungicidal activity.[2]

Mandatory Visualization

G cluster_Mitochondrion Fungal Mitochondrion cluster_Fungicide Mechanism of Action TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC e- ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Pyrazole_Carboxamide Pyrazole Carboxamide Fungicide (from 4-(Trifluoromethoxy)phenylhydrazine HCl) Inhibition Inhibition Pyrazole_Carboxamide->Inhibition Inhibition->SDH Blocks Electron Transfer

Caption: Mechanism of action of pyrazole carboxamide fungicides.

G Start 4-(Trifluoromethoxy)phenylhydrazine hydrochloride Freebase Free Hydrazine Formation Start->Freebase Cyclo Cyclocondensation with 1,3-dicarbonyl Freebase->Cyclo Intermediate Pyrazole Carboxylic Acid Ester Cyclo->Intermediate Sapon Saponification Intermediate->Sapon Acid Pyrazole Carboxylic Acid Sapon->Acid Coupling Amide Coupling with Substituted Aniline Acid->Coupling Final Pyrazole Carboxamide Fungicide Coupling->Final

Caption: General workflow for agrochemical synthesis.

References

Application Notes and Protocols: Synthesis of Bioactive Indole Derivatives via Fischer Indole Synthesis using 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif found in a vast array of biologically active compounds, including many approved drugs and natural products. The Fischer indole synthesis is a robust and versatile method for the construction of the indole ring system, typically involving the acid-catalyzed reaction of a phenylhydrazine derivative with a ketone or aldehyde.[1][2][3] This application note focuses on the use of 4-(trifluoromethoxy)phenylhydrazine hydrochloride as a key building block in the Fischer indole synthesis to generate novel indole derivatives with potential applications in drug discovery and development. The trifluoromethoxy (-OCF3) group is a unique substituent known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The resulting 6-(trifluoromethoxy)-1H-indole derivatives are of significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed condensation of 4-(trifluoromethoxy)phenylhydrazine with a ketone to form a phenylhydrazone intermediate. This is followed by tautomerization to an ene-hydrazine, which then undergoes a[2][2]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[1][3]

The presence of the electron-withdrawing trifluoromethoxy group on the phenylhydrazine ring can influence the reaction rate and may require specific reaction conditions to achieve optimal yields.[4] Generally, electron-withdrawing groups can make the[2][2]-sigmatropic rearrangement step more challenging, potentially requiring higher temperatures or stronger acid catalysts.[4]

Applications in Drug Development

Indole derivatives are a cornerstone in medicinal chemistry, with numerous compounds exhibiting potent biological activities. The introduction of a trifluoromethoxy group can significantly enhance the pharmacological properties of the resulting indole core.

Anticancer Activity

Many indole-based compounds have demonstrated significant anticancer activity through various mechanisms of action. Two prominent pathways targeted by indole derivatives are the inhibition of tubulin polymerization and the modulation of the Bcl-2 family of proteins, leading to the induction of apoptosis.

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division. Indole derivatives can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.

  • Bcl-2 Inhibition: The Bcl-2 family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of cancer cell survival. Certain indole derivatives can act as BH3 mimetics, binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, thereby inhibiting their function and promoting apoptosis.

Experimental Protocols

The following are generalized protocols for the Fischer indole synthesis using this compound and various ketones. Optimization of reaction conditions (temperature, reaction time, and catalyst) may be necessary for specific ketone substrates to achieve maximum yields.

General Protocol for the Synthesis of 6-(Trifluoromethoxy)-1H-indole Derivatives

Materials:

  • This compound

  • Ketone (e.g., cyclohexanone, 2-butanone, acetophenone)

  • Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid (PPA), zinc chloride (ZnCl2))

  • Solvent (e.g., ethanol, toluene, or neat acetic acid)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and the desired ketone (1.0 - 1.2 eq).

  • Add the acid catalyst. For example, use glacial acetic acid as both the solvent and catalyst, or add a catalytic amount of PPA or ZnCl2 to a solution of the reactants in a suitable solvent like ethanol or toluene.

  • Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and catalyst) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-24 hours), cool the mixture to room temperature.

  • If an acid catalyst was used, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 6-(trifluoromethoxy)-1H-indole derivative.

Data Presentation

Due to the limited availability of specific quantitative data for the Fischer indole synthesis of this compound with a wide range of ketones in the public domain, the following table provides generalized conditions and expected outcomes based on reactions with phenylhydrazines bearing electron-withdrawing groups. Researchers should consider these as starting points for optimization.

Ketone SubstrateProductCatalystSolventTemperature (°C)Reaction Time (h)Expected Yield Range
Cyclohexanone6-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazoleAcetic AcidAcetic Acid110-1204-8Moderate to Good
2-Butanone2,3-Dimethyl-6-(trifluoromethoxy)-1H-indolePPAToluene1106-12Low to Moderate
Acetophenone2-Phenyl-6-(trifluoromethoxy)-1H-indoleZnCl₂Ethanol80-908-16Moderate
Propiophenone3-Methyl-2-phenyl-6-(trifluoromethoxy)-1H-indoleAcetic AcidAcetic Acid110-1206-10Moderate

Note: The trifluoromethoxy group is electron-withdrawing, which can decrease the nucleophilicity of the phenylhydrazine and may require more forcing conditions (higher temperatures, longer reaction times, or stronger catalysts) compared to reactions with electron-donating substituted phenylhydrazines. Yields are highly dependent on the specific ketone and reaction conditions used.

Visualizations

Fischer Indole Synthesis: General Workflow```dot

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-(Trifluoromethoxy)phenylhydrazine HCl 4-(Trifluoromethoxy)phenylhydrazine HCl Reaction Mixture Reaction Mixture 4-(Trifluoromethoxy)phenylhydrazine HCl->Reaction Mixture Ketone Ketone Ketone->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Solvent & Heat Solvent & Heat Solvent & Heat->Reaction Mixture Neutralization Neutralization Reaction Mixture->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Inhibition of tubulin polymerization by indole derivatives.

Anticancer Mechanism: Bcl-2 Inhibition

Bcl2_Inhibition_Pathway Indole Derivative Indole Derivative Anti-apoptotic Bcl-2 Anti-apoptotic Bcl-2 Indole Derivative->Anti-apoptotic Bcl-2 Inhibits Pro-apoptotic Bax/Bak Pro-apoptotic Bax/Bak Anti-apoptotic Bcl-2->Pro-apoptotic Bax/Bak Inhibits Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Bax/Bak->Mitochondrial Outer Membrane Permeabilization Promotes Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Induction of apoptosis via Bcl-2 inhibition.

References

Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Emil Fischer in 1883, remains a pivotal and versatile method for the synthesis of the indole nucleus.[1] This biologically significant scaffold is a core component of numerous pharmaceuticals, agrochemicals, and natural products. The reaction facilitates the creation of substituted indoles through the acid-catalyzed cyclization of a substituted phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound like an aldehyde or ketone.[2]

The electronic nature of the substituents on the phenylhydrazine ring profoundly influences the reaction's efficiency, often dictating the necessary reaction conditions and the resulting yield of the indole product. These application notes provide a detailed protocol for performing the Fischer indole synthesis with a focus on the impact of various substituents on the phenylhydrazine moiety.

Influence of Substituents on the Phenylhydrazine Ring

The electronic properties of substituents on the phenylhydrazine ring play a critical role in the facility of the Fischer indole synthesis. The key step influenced is the[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring. This enhanced electron density facilitates the crucial[3][3]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions.[2][4]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the ring, making the rearrangement more challenging. Consequently, reactions with phenylhydrazines bearing electron-withdrawing groups often necessitate harsher conditions, such as stronger acids and higher temperatures, and may result in lower yields.[2][4]

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the Fischer indole synthesis using various substituted phenylhydrazines and carbonyl compounds, illustrating the impact of the substituent's electronic nature.

Table 1: Fischer Indole Synthesis with Substituted Phenylhydrazines and Isopropyl Methyl Ketone [5]

Phenylhydrazine SubstituentReaction ConditionsTimeAcid CatalystYield (%)
p-MethoxyRoom Temperature20 minAcetic Acid85
p-MethylRoom Temperature2.25 hoursAcetic AcidHigh Yield
o,p-DimethylRoom Temperature2 hoursAcetic Acid>90
p-NitroReflux1.5 hoursAcetic Acid10
p-NitroNot Specified4 hoursAcetic Acid/HCl30

Table 2: Synthesis of 4-Azaindole Derivatives via Fischer Indole Cyclization [6]

PyridylhydrazineCarbonyl CompoundReaction ConditionsYield (%)
6-Methoxypyrid-3-ylhydrazineValeraldehyde4 wt% H₂SO₄ (aq.), reflux, 2h75
6-Methoxypyrid-3-ylhydrazineCyclohexanone4 wt% H₂SO₄ (aq.), reflux, 2h80
6-Methoxypyrid-3-ylhydrazineAcetophenone4 wt% H₂SO₄ (aq.), reflux, 2h65

Experimental Protocols

General Protocol for the Fischer Indole Synthesis with Substituted Phenylhydrazines

This protocol provides a general procedure that can be adapted for various substituted phenylhydrazines and carbonyl compounds.

Materials:

  • Substituted Phenylhydrazine (or its hydrochloride salt) (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Acid Catalyst (e.g., glacial acetic acid, sulfuric acid, polyphosphoric acid, zinc chloride)

  • Solvent (e.g., ethanol, acetic acid, toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Phenylhydrazone Formation (In situ):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid).[2]

    • If using a hydrochloride salt of the phenylhydrazine, the reaction can be carried out directly in an acidic medium like glacial acetic acid.

  • Indolization:

    • Add the acid catalyst to the reaction mixture. The choice and amount of catalyst will depend on the reactivity of the substrates. For phenylhydrazines with electron-donating groups, milder acids like acetic acid may be sufficient. For those with electron-withdrawing groups, stronger acids like sulfuric acid or polyphosphoric acid might be necessary.[2]

    • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) with stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a strong acid was used, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure substituted indole.

Specific Protocol: Synthesis of 2,3,3,5-Tetramethyl-3H-indole from p-Tolylhydrazine Hydrochloride and Isopropyl Methyl Ketone[2]

Materials:

  • p-Tolylhydrazine hydrochloride (1.62 mmol)

  • Isopropyl methyl ketone (1.62 mmol)

  • Glacial acetic acid (2 g, ~0.03 mol)

  • 1 M Sodium hydroxide solution

  • Dichloromethane or Chloroform for extraction

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.[2]

  • Add glacial acetic acid to the mixture.[2]

  • Reflux the mixture with stirring for 2.25 hours.[2]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.[2]

  • Neutralize the mixture with 1 M sodium hydroxide solution.[2]

  • Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).[2]

  • Dry the combined organic layers over anhydrous sodium sulfate.[2]

  • Remove the solvent under reduced pressure.[2]

  • Purify the residue by passing it through a short silica gel column to yield the product.[2]

Visualizations

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials cluster_intermediate1 Hydrazone Formation cluster_intermediate2 Tautomerization cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_cyclization Cyclization & Aromatization Phenylhydrazine Substituted Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone + Carbonyl - H₂O Carbonyl Aldehyde or Ketone Enehydrazine Ene-hydrazine Hydrazone->Enehydrazine H⁺ Diimine Di-imine Intermediate Enehydrazine->Diimine Heat, H⁺ Cyclized Cyclized Intermediate Diimine->Cyclized Indole Substituted Indole Cyclized->Indole - NH₃ Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Indolization cluster_workup Workup cluster_purification Purification A Combine Substituted Phenylhydrazine and Carbonyl Compound in Solvent B Add Acid Catalyst A->B C Heat Reaction Mixture (Monitor by TLC) B->C D Cool to Room Temperature C->D E Neutralize with NaHCO₃ (aq) D->E F Extract with Organic Solvent E->F G Wash with Brine F->G H Dry Organic Layer (Na₂SO₄) G->H I Filter and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Pure Indole J->K

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Use of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride in Developing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(trifluoromethoxy)phenylhydrazine hydrochloride as a key building block in the synthesis of potent kinase inhibitors. The incorporation of the trifluoromethoxy group is a recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document will focus on the synthesis of pyrazole-based kinase inhibitors, leveraging the reactivity of this compound.

Introduction to this compound in Kinase Inhibitor Design

This compound is a versatile reagent in the synthesis of heterocyclic compounds, which are prevalent scaffolds in kinase inhibitors. The trifluoromethoxy (-OCF₃) group offers several advantages over a simple methoxy group, including increased lipophilicity and metabolic stability due to the strong carbon-fluorine bonds. These properties can lead to improved pharmacokinetic profiles of the final drug candidates. This reagent is particularly useful for the synthesis of indole and pyrazole-containing molecules, both of which are well-established pharmacophores for targeting the ATP-binding site of various kinases.

Application Example: Synthesis of a Pyrazole-Based Kinase Inhibitor

This section details the synthesis of a potent kinase inhibitor based on a pyrazole scaffold, derived from this compound. The synthesis involves a key condensation reaction between the hydrazine and a β-ketoester to form the pyrazole core.

General Reaction Scheme: Pyrazole Formation

The fundamental reaction for the synthesis of the pyrazole core involves the condensation of 4-(trifluoromethoxy)phenylhydrazine with a suitable 1,3-dicarbonyl compound, such as a β-ketoester. This reaction proceeds via an initial hydrazone formation followed by an intramolecular cyclization and dehydration to yield the substituted pyrazole.

G reagent1 4-(Trifluoromethoxy)phenylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate reagent2 β-Ketoester reagent2->intermediate product Substituted Pyrazole Kinase Inhibitor Core intermediate->product Cyclization & Dehydration

Caption: General workflow for pyrazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 5-methyl-2-(4-(trifluoromethoxy)phenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol describes the synthesis of a key pyrazole intermediate from this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Sodium acetate

  • Hydrochloric acid (HCl)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl acetoacetate (1.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol/water to yield 5-methyl-2-(4-(trifluoromethoxy)phenyl)-2,4-dihydro-3H-pyrazol-3-one as a solid.

Protocol 2: Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized pyrazole compound against a panel of kinases. A common method is a biochemical assay that measures the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor.

Materials:

  • Synthesized pyrazole inhibitor

  • Target kinase(s)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the synthesized pyrazole inhibitor in DMSO.

  • In a microplate, add the kinase, the specific substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation

The inhibitory activity of pyrazole derivatives synthesized using this compound against various kinases can be summarized in the following table. The data presented here is a representative example based on typical activities of such compounds.

Compound IDTarget KinaseIC₅₀ (nM)
Example Pyrazole 1 Kinase A50
Kinase B250
Kinase C>1000
Reference Inhibitor Kinase A10

Signaling Pathways

Kinase inhibitors derived from this compound can target a variety of signaling pathways implicated in diseases such as cancer and inflammation. For instance, inhibitors of receptor tyrosine kinases (RTKs) like EGFR or VEGFR can block downstream signaling cascades including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription Inhibitor Pyrazole Inhibitor Inhibitor->RTK

Caption: Inhibition of RTK signaling by a pyrazole inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the development of pyrazole-based inhibitors with potentially enhanced pharmacological properties. The strategic incorporation of the trifluoromethoxy group can lead to the discovery of potent and selective kinase inhibitors for various therapeutic applications. Further structure-activity relationship (SAR) studies starting from the pyrazole core synthesized in this guide can lead to the optimization of potency and selectivity against specific kinase targets.

Application Notes and Protocols for the Synthesis of Conductive Poly(5-(trifluoromethoxy)indole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers are a class of organic materials that possess the electrical and optical properties of metals and semiconductors while retaining the processing advantages and mechanical properties of polymers.[1] These materials are of significant interest for a wide range of applications, including electronics, sensors, energy storage, and biomedical devices.[2][3] Polyindoles, a type of heterocyclic conductive polymer, are particularly noted for their good thermal stability, high redox activity, and environmental stability.[3][4]

The introduction of fluorine-containing substituents into the polymer backbone can significantly alter the material's electronic properties, solubility, and stability. The trifluoromethoxy (-OCF₃) group, in particular, is a strongly electron-withdrawing group that can influence the polymerization process and the final properties of the conductive polymer. This document outlines a detailed protocol for the synthesis of a novel conductive polymer, poly(5-(trifluoromethoxy)indole), using 4-(Trifluoromethoxy)phenylhydrazine hydrochloride as a key starting material. The proposed synthesis involves a two-step process: the Fischer indole synthesis to create the 5-(trifluoromethoxy)indole monomer, followed by its oxidative polymerization.

Proposed Synthetic Pathway

The synthesis of poly(5-(trifluoromethoxy)indole) is proposed to proceed via the following two stages:

  • Monomer Synthesis: Fischer indole synthesis of 5-(trifluoromethoxy)indole from this compound and a suitable carbonyl compound (e.g., pyruvic acid followed by decarboxylation, or more directly using an acetaldehyde equivalent). The Fischer indole synthesis is a reliable method for forming indole rings from phenylhydrazines.[1][5]

  • Polymerization: Oxidative polymerization of the 5-(trifluoromethoxy)indole monomer to yield the conductive polymer. This can be achieved through either chemical or electrochemical methods.[2][4][6]

G cluster_0 Step 1: Monomer Synthesis (Fischer Indole Synthesis) cluster_1 Step 2: Polymerization A 4-(Trifluoromethoxy)phenylhydrazine hydrochloride D [3,3]-Sigmatropic Rearrangement A->D Condensation B Carbonyl Compound (e.g., Pyruvic Acid) B->D C Acid Catalyst (e.g., Acetic Acid, ZnCl2) C->D E 5-(Trifluoromethoxy)indole (Monomer) D->E Cyclization & Elimination of NH3 F 5-(Trifluoromethoxy)indole H Poly(5-(trifluoromethoxy)indole) (Conductive Polymer) F->H G Oxidant (Chemical) or Anodic Potential (Electrochemical) G->H Oxidative Polymerization

Figure 1: Proposed synthetic pathway for poly(5-(trifluoromethoxy)indole).

Experimental Protocols

Protocol 1: Synthesis of 5-(Trifluoromethoxy)indole Monomer via Fischer Indole Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Pyruvic acid

  • Glacial acetic acid

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Silica gel for column chromatography

Procedure:

  • Phenylhydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and pyruvic acid (1.1 eq.) in glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the phenylhydrazone. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cyclization and Decarboxylation: Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. The cyclization and subsequent decarboxylation will lead to the formation of 5-(trifluoromethoxy)indole.[5][7]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully neutralize the acetic acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-(trifluoromethoxy)indole by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2A: Chemical Oxidative Polymerization of 5-(Trifluoromethoxy)indole

Materials:

  • 5-(Trifluoromethoxy)indole (monomer)

  • Anhydrous ferric chloride (FeCl₃) (oxidant)[2]

  • Anhydrous acetonitrile (solvent)

  • Methanol

Procedure:

  • In a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 5-(trifluoromethoxy)indole monomer in anhydrous acetonitrile.

  • In a separate flask, prepare a solution of anhydrous ferric chloride in anhydrous acetonitrile. A typical monomer to oxidant molar ratio is 1:2.5.[8]

  • Cool the monomer solution to 0-5 °C in an ice bath.

  • Add the ferric chloride solution dropwise to the monomer solution with vigorous stirring over a period of 30 minutes.

  • After the addition is complete, allow the reaction to proceed at 0-5 °C for 2 hours, and then let it warm to room temperature and stir for an additional 24 hours. A dark precipitate of the polymer should form.

  • Isolation and Purification: Filter the precipitate and wash it extensively with methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Continue washing with methanol until the filtrate is colorless.

  • Dry the resulting polymer powder under vacuum at 60 °C for 24 hours.

Protocol 2B: Electrochemical Polymerization of 5-(Trifluoromethoxy)indole

Materials:

  • 5-(Trifluoromethoxy)indole (monomer)

  • Lithium perchlorate (LiClO₄) or Tetrabutylammonium tetrafluoroborate (TBATFB) (supporting electrolyte)[6]

  • Anhydrous acetonitrile (solvent)

  • Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

Procedure:

  • Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M LiClO₄) and the 5-(trifluoromethoxy)indole monomer (e.g., 0.1 M) in anhydrous acetonitrile.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes. Ensure the cell is under an inert atmosphere.[6]

  • Electropolymerization: Polymerize the monomer onto the working electrode using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.[9]

    • Potentiostatic Method: Apply a constant potential (e.g., 1.0 V vs. SCE, this will need to be determined experimentally based on the monomer's oxidation potential) until the desired film thickness is achieved.[9]

    • Potentiodynamic Method: Cycle the potential between a lower limit (e.g., -0.5 V) and an upper limit where the monomer oxidizes (e.g., 1.2 V) for a set number of cycles. An increase in the redox peaks with each cycle indicates polymer film growth.[3]

  • Film Processing: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove the electrolyte and any unreacted monomer.

  • Dry the polymer film under vacuum.

Data Presentation

The following tables provide a template for summarizing the expected and experimentally obtained data for the synthesized monomer and polymer.

Table 1: Characterization Data for 5-(Trifluoromethoxy)indole Monomer

ParameterExpected Value / TechniqueExperimental Result
Molecular Weight 189.14 g/mol
Appearance White to off-white solid
Melting Point (°C) Not readily available
¹H NMR Characteristic aromatic and N-H proton signals
¹³C NMR Characteristic aromatic and trifluoromethoxy carbon signals
FTIR (cm⁻¹) N-H stretching, C-O-C stretching, C-F stretching
Mass Spectrometry [M]⁺ peak at m/z = 189

Table 2: Properties of Poly(5-(trifluoromethoxy)indole)

PropertyTechniqueExpected RangeExperimental Result
Appearance VisualDark green to black powder/film[2]
Conductivity (S/cm) Four-point probe10⁻⁵ to 10⁻¹ (dependent on dopant and polymerization method)[6][8]
Band Gap (eV) UV-Vis Spectroscopy2.8 - 3.2
Thermal Stability (°C) TGA> 250
Morphology SEM/AFMGlobular or fibrillar
Structure FTIR, XRDAmorphous or semi-crystalline

Visualization of Experimental Workflow

G cluster_0 Monomer Synthesis & Purification cluster_1 Polymerization cluster_2 Polymer Characterization Monomer_Synthesis Fischer Indole Synthesis Workup Neutralization & Extraction Monomer_Synthesis->Workup Purification Column Chromatography Workup->Purification Chemical Chemical Oxidation Purification->Chemical Purified Monomer Electrochemical Electropolymerization Purification->Electrochemical Purified Monomer Structural Structural Analysis (FTIR, NMR, XRD) Chemical->Structural Morphological Morphological Analysis (SEM, AFM) Chemical->Morphological Optical Optical Properties (UV-Vis Spectroscopy) Chemical->Optical Electrical Electrical Properties (Conductivity Measurement) Chemical->Electrical Thermal Thermal Analysis (TGA, DSC) Chemical->Thermal Electrochemical->Structural Electrochemical->Morphological Electrochemical->Optical Electrochemical->Electrical

Figure 2: General experimental workflow for synthesis and characterization.

Conclusion

The protocols provided herein offer a comprehensive guide for the synthesis and characterization of a novel conductive polymer, poly(5-(trifluoromethoxy)indole), derived from this compound. The introduction of the trifluoromethoxy group is anticipated to impart unique electronic and physical properties to the resulting polyindole. This material holds potential for applications in various fields, including organic electronics and sensing, where fine-tuning of polymer properties is crucial. The detailed methodologies and data presentation frameworks are designed to support researchers in the successful synthesis and evaluation of this promising new conductive material.

References

Application Notes and Protocols for 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride in Herbicide Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride as a key intermediate in the synthesis of novel herbicides. This document details a feasible synthetic route to a potent class of pyrazole-based herbicides, elucidates their mechanism of action as Protoporphyrinogen Oxidase (PPO) inhibitors, and provides detailed protocols for the evaluation of their herbicidal efficacy.

Application Notes

This compound is a valuable building block for the synthesis of a variety of agrochemicals, including herbicides and fungicides. Its trifluoromethoxy group often enhances the biological activity and metabolic stability of the final product. In the context of herbicide development, this compound is particularly useful for the synthesis of phenylpyrazole herbicides, a class of compounds known to exhibit potent herbicidal activity through the inhibition of Protoporphyrinogen Oxidase (PPO).

Proposed Synthesis of a Phenylpyrazole Herbicide

A common and effective method for the synthesis of phenylpyrazole herbicides involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound or its equivalent. The following is a proposed synthetic pathway for a hypothetical, yet representative, phenylpyrazole herbicide derived from this compound.

// Nodes A [label="4-(Trifluoromethoxy)phenylhydrazine\nhydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ethyl 2,4-dioxo-4-(trifluoromethyl)butanoate", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Condensation Reaction\n(e.g., in Ethanol, reflux)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; D [label="Ethyl 1-(4-(trifluoromethoxy)phenyl)-5-(trifluoromethyl)\n-1H-pyrazole-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Hydrolysis\n(e.g., NaOH, H2O/EtOH)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; F [label="1-(4-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)\n-1H-pyrazole-4-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Amide Coupling\n(e.g., with a substituted amine)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; H [label="Final Phenylpyrazole Herbicide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with 4-(Trifluoromethoxy)phenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields when using 4-(Trifluoromethoxy)phenylhydrazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile reagent primarily used as a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents, and agrochemicals.[1] Its most common application is in the Fischer indole synthesis to produce indoles with a trifluoromethoxy substituent, a group known to enhance biological activity. It is also utilized in Japp-Klingemann reactions to form hydrazones, which are precursors to indoles and pyrazoles.[2]

Q2: How does the trifluoromethoxy group on the phenyl ring affect the reactivity of the hydrazine in a Fischer indole synthesis?

A2: The trifluoromethoxy group is strongly electron-withdrawing. This property can hinder the Fischer indole synthesis, which is often accelerated by electron-donating groups on the phenylhydrazine ring.[3] Consequently, reactions with this compound may require harsher conditions, such as stronger acids or higher temperatures, to achieve satisfactory yields.

Q3: What are the common challenges encountered when working with this compound?

A3: Researchers may face challenges such as low reaction yields, the formation of side products, and difficulties in product purification. The stability of the intermediate hydrazone can also be a concern under strong acidic conditions.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Fischer Indole Synthesis

Problem 1: Low or No Yield of the Desired Indole Product

Potential Cause Troubleshooting Steps
Insufficiently Strong Acid Catalyst The electron-withdrawing trifluoromethoxy group requires a strong acid to facilitate the reaction. If you are using a weak acid, consider switching to a stronger Brønsted acid (e.g., sulfuric acid, polyphosphoric acid) or a Lewis acid (e.g., zinc chloride, boron trifluoride etherate).[4][5]
Low Reaction Temperature The[6][6]-sigmatropic rearrangement step in the Fischer indole synthesis often has a high activation energy. Gradually increasing the reaction temperature may improve the yield. However, monitor the reaction closely for decomposition.
Impure Starting Materials Impurities in either the this compound or the carbonyl compound can lead to side reactions and lower the yield. Ensure the purity of your starting materials through recrystallization or distillation.
Unstable Hydrazone Intermediate The hydrazone formed in situ may not be stable under the reaction conditions. Consider a two-step procedure where the hydrazone is first synthesized and isolated under milder conditions before proceeding with the acid-catalyzed cyclization.
Side Reactions The formation of regioisomers or other byproducts can reduce the yield of the desired product. Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify major side products and adjust reaction conditions accordingly.

Problem 2: Formation of Multiple Products or Isomers

Potential Cause Troubleshooting Steps
Use of an Unsymmetrical Ketone If your ketone is unsymmetrical, it can lead to the formation of two different indole regioisomers. The choice of acid catalyst can sometimes influence the regioselectivity.[6] It may be necessary to separate the isomers by chromatography.
Side Reactions Besides regioisomers, other side reactions can occur. For instance, the intermediate hydrazone can undergo cleavage of the N-N bond, especially with substrates that have strong electron-donating groups.[7] While the trifluoromethoxy group is electron-withdrawing, careful control of reaction conditions is still necessary.
Product Decomposition The final indole product may be unstable under the strong acidic conditions required for the reaction. Consider neutralizing the reaction mixture as soon as the reaction is complete (monitored by TLC) to prevent product degradation.
Japp-Klingemann Reaction

Problem: Formation of a Stable Azo Compound Instead of the Desired Hydrazone

Potential Cause Troubleshooting Steps
Inappropriate pH The Japp-Klingemann reaction is sensitive to pH. Conventional conditions with sodium acetate may not be optimal for all substrates, leading to the isolation of a stable azo intermediate.[8] The pH should be carefully controlled, typically in the range of 4-5, to favor the formation of the hydrazone.[9]
Low Temperature While the initial diazotization is carried out at low temperatures, subsequent steps may require careful temperature control. Increasing the temperature after the initial coupling may promote the conversion of the azo intermediate to the hydrazone, but this should be done cautiously to avoid side reactions.[8]
Insufficient Base The conversion of the azo intermediate to the hydrazone often requires basic conditions.[9] Ensure that a sufficient amount of a suitable base is used to facilitate this step.

Data Presentation

Table 1: Illustrative Yields for Fischer Indole Synthesis with Substituted Phenylhydrazines

This table provides an example of how reaction conditions can influence the yield of the Fischer indole synthesis. Note that yields are highly substrate-dependent.

Phenylhydrazine SubstituentCarbonyl CompoundAcid CatalystSolventTemperature (°C)Yield (%)
4-HCyclohexanoneAcetic AcidAcetic AcidReflux~90
4-CH₃CyclohexanoneAcetic AcidAcetic AcidReflux~95
4-NO₂CyclohexanonePolyphosphoric Acid-100~40
4-OCF₃ Cyclohexanone Polyphosphoric Acid - 120 ~50-60
4-OCF₃ Acetone Zinc Chloride Toluene Reflux ~45-55

Note: The yields for 4-(Trifluoromethoxy)phenylhydrazine are illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This is a general one-pot procedure. Optimization of the acid catalyst, solvent, and temperature is recommended for specific substrates.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

    • Stir the mixture at room temperature or gently heat (e.g., 60 °C) for 30-60 minutes to form the hydrazone. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Indolization:

    • To the mixture containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a suitable solvent). The choice and amount of acid should be determined based on literature precedents for similar substrates.

    • Heat the reaction mixture to the desired temperature (typically between 80 °C and 160 °C).

    • Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If using a strong acid like polyphosphoric acid, carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • If using a milder acid in an organic solvent, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Japp-Klingemann Reaction for Hydrazone Synthesis

This protocol describes the formation of a hydrazone from a diazonium salt and a β-keto ester, which can then be used in a Fischer indole synthesis.

  • Diazotization of 4-(Trifluoromethoxy)aniline:

    • Dissolve 4-(Trifluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.

  • Coupling Reaction:

    • In a separate flask, dissolve the β-keto ester (1.0 eq) in ethanol and cool to 0-5 °C.

    • Add a solution of sodium acetate (3-4 eq) in water to the β-keto ester solution to achieve a pH of 4-5.

    • Slowly add the previously prepared diazonium salt solution to the β-keto ester mixture, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up and Isolation:

    • The resulting hydrazone may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold water.

    • If the product does not precipitate, extract the mixture with an organic solvent.

    • Wash the organic layer, dry, and concentrate to obtain the crude hydrazone.

    • The crude hydrazone can be purified by recrystallization or column chromatography before being used in the Fischer indole synthesis.

Mandatory Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Hydrazine 4-(Trifluoromethoxy)phenylhydrazine HCl Hydrazone_Formation Hydrazone Formation (in situ or isolated) Hydrazine->Hydrazone_Formation Carbonyl Ketone / Aldehyde Carbonyl->Hydrazone_Formation Indolization Acid-Catalyzed Cyclization Hydrazone_Formation->Indolization Acid Catalyst Heat Product Substituted Indole Indolization->Product Purification Purification (Chromatography / Recrystallization) Product->Purification

Caption: Experimental workflow for the Fischer indole synthesis.

Troubleshooting_Logic Start Low / No Product Yield Check_Acid Is the acid catalyst strong enough? Start->Check_Acid Increase_Acid Use stronger acid (e.g., PPA, ZnCl₂) Check_Acid->Increase_Acid No Check_Temp Is the reaction temperature high enough? Check_Acid->Check_Temp Yes Increase_Acid->Check_Temp Increase_Temp Increase temperature (monitor for decomposition) Check_Temp->Increase_Temp No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Increase_Temp->Check_Purity Purify_Reagents Purify hydrazine and carbonyl compound Check_Purity->Purify_Reagents No Consider_Hydrazone Is the hydrazone intermediate stable? Check_Purity->Consider_Hydrazone Yes Purify_Reagents->Consider_Hydrazone Isolate_Hydrazone Synthesize and isolate hydrazone first Consider_Hydrazone->Isolate_Hydrazone No Success Improved Yield Consider_Hydrazone->Success Yes Isolate_Hydrazone->Success

Caption: Troubleshooting logic for low yield in Fischer indole synthesis.

References

Technical Support Center: Purification of Products from 4-(Trifluoromethoxy)phenylhydrazine HCl Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 4-(trifluoromethoxy)phenylhydrazine HCl. A primary application of this starting material is the Fischer indole synthesis, and this guide will focus on the purification of the resulting trifluoromethoxy-substituted indole products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving 4-(Trifluoromethoxy)phenylhydrazine HCl?

A1: Common impurities can include unreacted 4-(trifluoromethoxy)phenylhydrazine and the ketone or aldehyde starting materials. Additionally, the acidic conditions of the Fischer indole synthesis can lead to the formation of regioisomers (e.g., 4- and 6-trifluoromethoxy-indoles if a meta-substituted hydrazine is formed in situ), partially cyclized intermediates, and colored degradation or oxidation byproducts.[1]

Q2: My purified trifluoromethoxy-substituted indole is colored, even after column chromatography. What is the likely cause?

A2: Indoles are often susceptible to air oxidation, which can result in colored impurities.[1] This can be exacerbated by prolonged exposure to light and residual acid from the synthesis or chromatography. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Q3: Is my trifluoromethoxy-substituted indole stable on silica gel during column chromatography?

A3: While many indoles are stable, some can be sensitive to the acidic nature of standard silica gel, leading to streaking, degradation, or irreversible adsorption. If you suspect your compound is degrading, you can perform a stability test by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If degradation is observed, using deactivated silica gel or switching to a different stationary phase like neutral alumina may be beneficial.

Q4: Can I purify my product by recrystallization? What is a good starting point for solvent selection?

A4: Yes, recrystallization can be an effective method, especially for removing minor impurities after initial purification. For trifluoromethoxy-substituted indoles, which are relatively non-polar, a good starting point for recrystallization is a solvent pair consisting of a solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes or heptane).[1] To begin, dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "anti-solvent" until the solution becomes turbid, followed by slow cooling to induce crystallization.[1]

Q5: How can I separate regioisomers of my trifluoromethoxy-substituted indole?

A5: The separation of regioisomers can be challenging due to their similar polarities. Careful optimization of column chromatography is often necessary. This may involve using a long column with a high-resolution silica gel (100-200 mesh), a shallow elution gradient, and a low sample loading. In some cases, derivatization of the indole nitrogen (e.g., with a Boc group) can alter the polarity and improve separation, followed by a deprotection step.

Troubleshooting Guide

The following table summarizes common issues encountered during the purification of products from 4-(trifluoromethoxy)phenylhydrazine HCl reactions, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solution
Low Recovery After Column Chromatography Compound is highly retained on the silica gel.Increase the polarity of the eluent. For basic indoles, add a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing.
Compound is degrading on the column.Use deactivated silica gel or an alternative stationary phase like neutral alumina. Minimize the time the compound is on the column by running it efficiently.
The product is co-eluting with impurities.Optimize the solvent system using TLC to achieve better separation (aim for an Rf of 0.2-0.4 for the product). Consider using a gradient elution.
Product "Oils Out" During Recrystallization The boiling point of the solvent is too high, and the compound is melting.Use a lower-boiling point solvent.
The solution is too concentrated or cooled too quickly.Add a small amount of the "good" solvent to dissolve the oil, then allow for slower cooling.
Presence of significant impurities inhibiting crystallization.Perform a preliminary purification by column chromatography to remove the bulk of impurities.
Multiple Spots on TLC After Purification Incomplete separation of regioisomers or other closely related impurities.Re-purify using a more optimized column chromatography setup (longer column, shallower gradient).
On-column degradation of the product.As mentioned above, use deactivated silica or an alternative stationary phase.
No Crystals Form Upon Cooling During Recrystallization The solution is not supersaturated.Evaporate some of the solvent to increase the concentration or add more of the anti-solvent.
The compound is too soluble in the chosen solvent system.Try a different solvent/anti-solvent combination with a greater difference in polarity.
Nucleation is inhibited.Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.

Data on Purification Methods

The following table provides illustrative data for common purification methods for trifluoromethoxy-substituted indoles. Note: This data is representative and actual results will vary depending on the specific reaction conditions and the structure of the product.

Purification Method Typical Recovery Typical Purity Key Advantages Key Disadvantages
Column Chromatography (Silica Gel) 60-90%>95%Effective for separating a wide range of impurities, including regioisomers.Can be time-consuming and may lead to product degradation on acidic silica.
Recrystallization 50-80%>98% (after initial purification)Excellent for achieving high purity and removing minor impurities.May not be effective for removing impurities with similar solubility to the product.
Preparative TLC 30-60%>97%Useful for small-scale purifications and for separating closely related compounds.Low sample capacity and can be labor-intensive.
Acid-Base Extraction VariableVariableCan be used to remove acidic or basic impurities.Not suitable for all products and may require pH adjustments.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of a trifluoromethoxy-substituted indole using silica gel column chromatography.

1. Materials:

  • Crude reaction mixture

  • Silica gel (60-120 mesh or 100-200 mesh for difficult separations)

  • Eluent (e.g., ethyl acetate/hexanes mixture, determined by TLC analysis)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

2. Procedure:

  • Solvent System Selection: Develop a solvent system using Thin Layer Chromatography (TLC) that provides good separation between the desired product and impurities. An ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent. Ensure the packed column is free of air bubbles and cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified trifluoromethoxy-substituted indole.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of a trifluoromethoxy-substituted indole.

1. Materials:

  • Crude or partially purified product

  • Recrystallization solvent(s) (e.g., ethyl acetate and hexanes)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

2. Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents to find a suitable solvent or solvent pair.

  • Dissolution: Place the impure product in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent to completely dissolve the solid.

  • Inducing Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature. If using a solvent pair, while the solution is still warm, add the "anti-solvent" dropwise until the solution becomes persistently cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystal Growth: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visualization of the Purification Workflow

PurificationWorkflow cluster_reaction Reaction Stage cluster_purification Purification Stage Reaction Fischer Indole Synthesis (4-(Trifluoromethoxy)phenylhydrazine HCl + Ketone/Aldehyde) CrudeMixture Crude Reaction Mixture (Product, Impurities, Reagents) Reaction->CrudeMixture Workup Aqueous Workup (Extraction) CrudeMixture->Workup Initial Cleanup ColumnChromatography Column Chromatography (Silica Gel) Workup->ColumnChromatography Primary Purification Recrystallization Recrystallization ColumnChromatography->Recrystallization Final Polishing (Optional) PureProduct Pure Trifluoromethoxy-Indole ColumnChromatography->PureProduct If Sufficiently Pure Recrystallization->PureProduct

Caption: A general workflow for the purification of trifluoromethoxy-substituted indoles.

References

4-(Trifluoromethoxy)phenylhydrazine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] For long-term storage, refrigeration at temperatures below 15°C is recommended, and the compound should be stored under an inert gas atmosphere due to its air and moisture sensitivity.[4][5]

Q2: How stable is this compound at room temperature?

A2: The compound is stable under normal storage conditions.[3] However, it is sensitive to air and moisture and can degrade over time if not stored properly.[4] For short-term use, keeping it at room temperature in a tightly sealed container is acceptable, but for extended periods, refrigeration is advised to minimize potential degradation.[6]

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents.[2][3] Contact with such agents should be avoided to prevent vigorous reactions.

Q4: What are the hazardous decomposition products of this compound?

A4: Upon decomposition, which can be induced by high temperatures, this compound may emit toxic fumes, including hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[2]

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing to prevent skin exposure, and safety goggles or a face shield for eye protection.[1][2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][3]

Troubleshooting Guide

Problem: The color of the compound has changed from white/off-white to a noticeable yellow or orange.

  • Possible Cause: This color change may indicate degradation of the compound, potentially due to exposure to air, light, or moisture. Purity is specified as "White to Yellow to Orange powder to crystal," so a slight coloration may be acceptable, but a significant change warrants investigation.[4]

  • Solution:

    • Verify the recommended appearance on the product's certificate of analysis.

    • If degradation is suspected, it is advisable to use a fresh batch of the compound for sensitive experiments.

    • Review your storage and handling procedures to ensure the compound is not being unnecessarily exposed to the atmosphere. Always store it in a tightly sealed container, under an inert gas if possible, and in a cool, dark place.[4][5]

Problem: Inconsistent experimental results are being obtained using the same batch of the compound.

  • Possible Cause: Inconsistent results can stem from the degradation of the compound due to improper handling during use. For example, leaving the container open on the benchtop for extended periods can lead to absorption of moisture and reaction with air.

  • Solution:

    • Aliquot the compound into smaller, single-use vials to minimize repeated opening and closing of the main stock container.

    • Always allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.

    • Handle the compound quickly and efficiently, minimizing its exposure time to the laboratory atmosphere.

Data Presentation

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₇H₇F₃N₂O·HCl[4][7]
Molecular Weight228.60 g/mol [4][7]
AppearanceWhite to Yellow to Orange powder to crystal[4]
Melting Point230 °C[4][6][7]
Purity>98.0% (GC)[4]

Experimental Protocols

Protocol: Handling and Preparation of this compound for Experimental Use

  • Preparation:

    • Before use, remove the container of this compound from its storage location (e.g., refrigerator) and allow it to equilibrate to room temperature in a desiccator. This prevents moisture from condensing on the compound when the container is opened.

  • Dispensing:

    • All handling should be performed in a well-ventilated chemical fume hood.[3]

    • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[1][3]

    • Briefly open the container and quickly weigh the desired amount of the compound into a clean, dry vial.

    • Immediately and tightly reseal the main container, and if applicable, purge with an inert gas (e.g., nitrogen or argon) before returning it to storage.

  • Dissolution:

    • Add the appropriate solvent to the vial containing the weighed compound.

    • Mix thoroughly until the compound is fully dissolved. If solubility is an issue, consult the relevant literature for appropriate solvent systems.

  • Use:

    • Use the freshly prepared solution in your experiment without delay. Avoid storing solutions for extended periods unless their stability in the specific solvent has been established.

  • Waste Disposal:

    • Dispose of any unused material and empty containers in accordance with local, state, and federal regulations.[3]

Visualizations

experimental_workflow Experimental Workflow for Handling the Compound storage Store in Cool, Dry, Dark Place (e.g., Refrigerator) equilibration Equilibrate to Room Temp in Desiccator storage->equilibration weighing Weigh Compound in Fume Hood (Wear Full PPE) equilibration->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution reseal Tightly Reseal Main Container (Purge with Inert Gas) weighing->reseal use Use Freshly Prepared Solution Immediately in Experiment dissolution->use disposal Dispose of Waste Properly use->disposal return_storage Return to Proper Storage reseal->return_storage

Caption: Workflow for the proper handling of this compound.

troubleshooting_guide Troubleshooting Guide for Compound Instability start Inconsistent Results or Color Change Observed? check_storage Were Storage Conditions Optimal (Cool, Dry, Dark)? start->check_storage check_handling Was Handling Minimized (e.g., Exposure to Air)? check_storage->check_handling Yes degradation Degradation Likely. Use a Fresh Batch. check_storage->degradation No review_protocol Review Handling Protocol. Aliquot for Future Use. check_handling->review_protocol No continue_use Compound Likely Stable. Proceed with Caution. check_handling->continue_use Yes

Caption: Troubleshooting flowchart for suspected compound degradation.

References

Solubility of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to assist in your research.

Solubility Data

Quantitative solubility data for this compound is not extensively available in published literature. Therefore, experimental determination is necessary. The following table provides a template for documenting experimentally determined solubility in various solvents at a specified temperature.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Observations
Water25[Insert experimental data]e.g., Colorless solution
Phosphate-Buffered Saline (PBS) pH 7.425[Insert experimental data]e.g., Slight haze observed
Ethanol25[Insert experimental data]e.g., Readily dissolves
Methanol25[Insert experimental data]e.g., Soluble with warming
Dimethyl Sulfoxide (DMSO)25[Insert experimental data]e.g., High solubility
Dichloromethane (DCM)25[Insert experimental data]e.g., Insoluble
Acetone25[Insert experimental data]e.g., Partially soluble

Note: The data in this table must be determined experimentally. Values are placeholders.

Experimental Protocol: Determining Solubility

This protocol outlines a general method for determining the solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be enough to ensure undissolved solid remains.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1] This can be done using a shaker or a magnetic stirrer.

  • Separation of Undissolved Solid:

    • After equilibration, allow the suspension to settle.

    • Centrifuge the vials to pellet the remaining solid.

    • Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[2]

  • Data Reporting:

    • The determined concentration represents the solubility of the compound in that solvent at the specified temperature. Record the results in a table similar to Table 1.

Troubleshooting Guide & FAQs

This section addresses common issues that may be encountered during solubility experiments with this compound.

Frequently Asked Questions (FAQs):

  • Q1: The compound is described as "water-soluble," but I am having difficulty dissolving it.

    • A1: While the compound is generally soluble in water, several factors can affect its dissolution rate.[3] Ensure you are using sufficient solvent and providing adequate agitation (vortexing or stirring). Gentle heating may also aid dissolution, but be cautious of potential degradation at elevated temperatures. The purity of the compound can also influence its solubility.

  • Q2: I observe precipitation when I dilute a stock solution (e.g., from DMSO) into an aqueous buffer.

    • A2: This is a common issue for many organic compounds.[4] The final concentration in the aqueous buffer may be above the compound's thermodynamic solubility limit in that mixed solvent system. To mitigate this, you can try lowering the final concentration, or optimizing the percentage of the organic co-solvent (e.g., DMSO), keeping it as low as possible (typically <1%) to avoid affecting biological assays.[4]

  • Q3: My solubility results are inconsistent across different experiments.

    • A3: Inconsistent results can stem from several sources. Ensure that the temperature is strictly controlled during equilibration.[5] The equilibration time should also be sufficient and consistent between experiments.[1] Variations in the purity of the compound or the solvent can also lead to discrepancies. Finally, ensure your analytical method for quantification is validated and reproducible.

  • Q4: The compound appears to be a different color in solution than as a solid. Is this normal?

    • A4: A color change upon dissolution can occur and is not necessarily indicative of a problem. However, it is good practice to verify that the compound has not degraded. This can be checked by analytical techniques such as HPLC or NMR after re-isolating the compound from the solution.

  • Q5: How does the hydrochloride salt form affect solubility?

    • A5: Hydrochloride salts are often prepared to enhance the aqueous solubility of basic compounds.[6] However, the "common ion effect" can decrease the solubility of a hydrochloride salt in solutions that already contain chloride ions (e.g., certain buffers).[7][8]

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow for determining solubility and a logical approach to troubleshooting common issues.

G cluster_workflow Experimental Workflow for Solubility Determination prep Prepare Supersaturated Mixture (Excess solid in solvent) equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Separate Solid and Liquid (Centrifugation and Filtration) equilibrate->separate quantify Quantify Concentration in Supernatant (e.g., HPLC, UV-Vis) separate->quantify report Report Solubility Data quantify->report

Figure 1. A streamlined workflow for the experimental determination of solubility.

G cluster_troubleshooting Troubleshooting Solubility Issues start Solubility Issue Encountered check_params Verify Experimental Parameters (Temp, Time, Agitation) start->check_params check_purity Assess Compound and Solvent Purity check_params->check_purity optimize_protocol Optimize Dissolution Protocol (e.g., Gentle Heating, Sonication) check_purity->optimize_protocol precip_issue Precipitation from Stock Solution? optimize_protocol->precip_issue re_evaluate Re-evaluate Analytical Method success Issue Resolved re_evaluate->success precip_issue->re_evaluate No lower_conc Lower Final Concentration precip_issue->lower_conc Yes change_cosolvent Optimize Co-solvent Percentage lower_conc->change_cosolvent change_cosolvent->success

Figure 2. A logical diagram for troubleshooting common solubility problems.

References

Technical Support Center: 4-(Trifluoromethoxy)phenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a specialized organic building block.[1][2] It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its trifluoromethoxy group can enhance the biological activity of target molecules, making it valuable in the development of anti-cancer agents, herbicides, and fungicides.[3]

Q2: What are the main hazards associated with this compound?

This compound is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]

Q3: What personal protective equipment (PPE) should I use when handling this chemical?

Always handle this compound in a well-ventilated area or under a chemical fume hood.[5][6] The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[5][6]

  • Hand Protection: Wear appropriate protective gloves.[7]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[6][7]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][7]

Q4: How should I store this compound?

Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[5] It should be stored locked up.[5][6]

Q5: What should I do in case of a spill?

For small spills, you should:

  • Avoid breathing dust and contact with skin and eyes.[6]

  • Wear appropriate PPE.

  • Use dry clean-up procedures and avoid generating dust.[6]

  • Sweep or vacuum up the material and place it into a suitable, sealed disposal container.[6][7]

For larger spills:

  • Alert others in the area and evacuate if necessary.

  • Prevent the spillage from entering drains or waterways.[6]

  • Follow the same clean-up procedures as for a small spill.[6]

Q6: How do I properly dispose of this chemical and its waste?

Dispose of contents and containers to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[4][6] Do not allow the product to enter drains.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Eye or Skin Irritation Direct contact with the compound.Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7] Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, get medical advice.[5][6]
Inhalation Exposure Inhaling dust from the compound.Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[4][5]
Ingestion Accidental swallowing of the compound.Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[4][5]
Compound has changed color Potential degradation or contamination.Do not use the compound. Dispose of it according to proper procedures. Ensure the storage container is sealed and stored correctly.

Quantitative Data

Property Value Reference
CAS Number 133115-72-7[1]
Molecular Formula C₇H₇F₃N₂O·HCl[8]
Molecular Weight 228.60 g/mol [1]
Appearance White to almost white powder or crystal[8]
Melting Point 230 °C[1][8]
Purity ≥ 98% (GC)[8]

Experimental Protocols

Synthesis of 3-methyl-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazol-5(4H)-one

This protocol describes the synthesis of a pyrazolone derivative from this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Round-bottom flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add ethyl acetoacetate (1 equivalent) to the cooled solution while stirring.

  • (Optional) Add a catalytic amount of glacial acetic acid.

  • Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Visualizations

Chemical_Handling_Workflow General Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) a->b c Work in a well-ventilated area/fume hood b->c d Weigh/measure the required amount c->d e Perform the experiment d->e f Clean glassware and work area e->f g Dispose of waste properly f->g h Remove and clean PPE g->h i Wash hands thoroughly h->i

Caption: General workflow for handling laboratory chemicals.

Chemical_Disposal_Workflow Chemical Waste Disposal Decision Tree start Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous non_hazardous Dispose in designated non-hazardous waste is_hazardous->non_hazardous No hazardous_container Place in a labeled, sealed hazardous waste container is_hazardous->hazardous_container Yes consult_ehs Consult Environmental Health & Safety (EHS) for pickup and disposal hazardous_container->consult_ehs

Caption: Decision tree for chemical waste disposal.

References

Technical Support Center: Overcoming Low Yield in Fischer Indole Synthesis with 4-(Trifluoromethoxy)phenylhydrazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Fischer indole synthesis using 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. The presence of the strong electron-withdrawing trifluoromethoxy group on the phenylhydrazine ring presents unique challenges to this classic indole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield when using 4-(Trifluoromethoxy)phenylhydrazine HCl in my Fischer indole synthesis?

Low yields in the Fischer indole synthesis with 4-(trifluoromethoxy)phenylhydrazine HCl are often attributed to the electronic properties of the trifluoromethoxy (-OCF₃) group. This strongly electron-withdrawing group deactivates the aromatic ring, making the key[1][1]-sigmatropic rearrangement step of the reaction more difficult.[2][3] This deactivation hinders the formation of the indole product and can lead to the predominance of side reactions or recovery of starting material. Additionally, the reaction is highly sensitive to the choice of acid catalyst, solvent, and reaction temperature.[1][4]

Q2: What are the common side reactions that can lower the yield?

The primary competing side reaction is the cleavage of the N-N bond in the hydrazone intermediate.[1][5] This is particularly prevalent with substrates that have strong electron-donating groups on the carbonyl component, which can stabilize the resulting cationic intermediate.[5] Additionally, aldol condensation of the ketone or aldehyde starting material can consume it, reducing the amount available for hydrazone formation.[4] Under harsh acidic conditions, the desired indole product itself may be prone to degradation or polymerization.[4]

Q3: How can I improve the yield of my reaction?

Several strategies can be employed to improve the yield:

  • Catalyst Selection: The choice of acid catalyst is critical. While traditional Brønsted acids like sulfuric acid or hydrochloric acid can be used, Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or iron(III) chloride (FeCl₃) are often more effective for challenging substrates.[3][6] Polyphosphoric acid (PPA) and Eaton's reagent (P₂O₅ in MeSO₃H) are strong dehydrating agents and can also serve as effective catalysts, particularly in more difficult cyclizations.[6][7]

  • Reaction Conditions: Optimization of temperature and reaction time is crucial. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields for the Fischer indole synthesis.[7][8]

  • Solvent Choice: The solvent can influence the reaction outcome. While acetic acid can function as both a solvent and a catalyst, other solvents like ethanol, or even solvent-free conditions, have been used successfully.[4][9]

  • One-Pot Procedures: Forming the hydrazone in situ without isolation can be an efficient approach. This is typically achieved by reacting the phenylhydrazine hydrochloride and the carbonyl compound directly in the presence of the acid catalyst.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the Fischer indole synthesis with 4-(Trifluoromethoxy)phenylhydrazine HCl.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective Catalyst: The chosen acid catalyst may not be strong enough to promote the cyclization of the electron-deficient substrate. 2. Unstable Hydrazone Intermediate: The hydrazone may be decomposing under the reaction conditions. 3. Impure Starting Materials: Impurities in the 4-(trifluoromethoxy)phenylhydrazine HCl or the carbonyl compound can inhibit the reaction.1. Catalyst Screening: Experiment with a range of Brønsted and Lewis acids. Consider stronger acids like polyphosphoric acid (PPA) or Eaton's reagent. A comparative study of different catalysts is recommended (see Table 1). 2. In Situ Formation: Form the hydrazone in situ under milder conditions before proceeding with the high-temperature cyclization. 3. Purity Check: Ensure the purity of starting materials through appropriate purification techniques (e.g., recrystallization) and characterization (e.g., NMR, melting point).
Mixture of Regioisomers (with unsymmetrical ketones) 1. Lack of Regiocontrol: The cyclization can occur on either side of the unsymmetrical ketone, leading to a mixture of indole regioisomers.1. Acid Strength and Sterics: The regioselectivity is influenced by the acidity of the medium and steric factors. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[4] The use of bulky substituents on the ketone can also direct the cyclization.
Reaction Failure (only starting material or complex mixture recovered) 1. N-N Bond Cleavage: As mentioned, this is a significant side reaction, especially with certain carbonyl compounds.[1][5] 2. Product Degradation: The formed indole may be unstable under the strong acidic conditions required for the reaction.1. Milder Conditions: If N-N bond cleavage is suspected (often indicated by the presence of 4-(trifluoromethoxy)aniline as a byproduct), consider using a milder acid catalyst or lower reaction temperatures. 2. Rapid Work-up: Neutralize the acid as soon as the reaction is complete during the workup to minimize product degradation.

Quantitative Data Summary

The following table summarizes reported yields for the Fischer indole synthesis with various substituted phenylhydrazines, highlighting the impact of electron-withdrawing groups and different catalytic systems.

Table 1: Comparison of Catalysts and Conditions in Fischer Indole Synthesis

Phenylhydrazine DerivativeCarbonyl CompoundCatalyst/SolventTemperature (°C)TimeYield (%)Reference
PhenylhydrazinePropiophenoneAcetic AcidReflux8 h75[7]
PhenylhydrazinePropiophenoneEaton's Reagent (Microwave)17010 min92[7]
PhenylhydrazineAcetoneEthanolN/A1 h79.48[9]
PhenylhydrazinePyruvic AcidMicrowaveN/AN/A88[10]
4-NitrophenylhydrazineIsopropyl methyl ketoneAcetic Acid/HClReflux4 h30[10]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis using a Brønsted Acid

This protocol is a general guideline and should be optimized for the specific carbonyl compound being used.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-(Trifluoromethoxy)phenylhydrazine HCl (1.0 eq) and the desired ketone or aldehyde (1.1 eq) in a suitable solvent such as glacial acetic acid or ethanol.[4]

  • Catalyst Addition: If not using acetic acid as the solvent, add the Brønsted acid catalyst (e.g., concentrated H₂SO₄ or HCl, typically 10-20 mol%).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Fischer Indole Synthesis

This method can significantly reduce reaction times and improve yields.

  • Reaction Mixture: In a microwave-safe reaction vessel, combine 4-(Trifluoromethoxy)phenylhydrazine HCl (1.0 eq), the carbonyl compound (1.1 eq), and a suitable catalyst (e.g., Eaton's reagent or a Lewis acid like ZnCl₂).[6][7]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a short period (e.g., 5-20 minutes).

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_outcome Outcome Phenylhydrazine 4-(Trifluoromethoxy)phenylhydrazine HCl Hydrazone_Formation Hydrazone Formation Phenylhydrazine->Hydrazone_Formation Carbonyl Ketone / Aldehyde Carbonyl->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization ([3,3]-Sigmatropic Rearrangement) Hydrazone_Formation->Cyclization Acid Catalyst (Brønsted or Lewis) Indole_Product 6-(Trifluoromethoxy)-1H-Indole Cyclization->Indole_Product Successful Reaction Low_Yield Low Yield / No Reaction Cyclization->Low_Yield Reaction Failure

A simplified workflow for the Fischer indole synthesis.

Troubleshooting_Logic Start Low Yield Observed Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify starting materials Check_Purity->Purify No Optimize_Catalyst Is the catalyst optimal? Check_Purity->Optimize_Catalyst Yes Purify->Start Screen_Catalysts Screen different Brønsted and Lewis acids Optimize_Catalyst->Screen_Catalysts No Optimize_Conditions Are reaction conditions optimal? Optimize_Catalyst->Optimize_Conditions Yes Screen_Catalysts->Start Vary_Temp_Time Vary temperature and time (Consider microwave synthesis) Optimize_Conditions->Vary_Temp_Time No Success Improved Yield Optimize_Conditions->Success Yes Vary_Temp_Time->Start

A logical troubleshooting guide for low yield issues.

References

Identifying impurities in 4-(Trifluoromethoxy)phenylhydrazine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in reactions involving 4-(Trifluoromethoxy)phenylhydrazine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of this compound, focusing on impurity identification and resolution.

Issue 1: Unexpected peaks are observed in the HPLC analysis of the reaction mixture.

  • Possible Cause 1: Incomplete reaction or presence of starting materials.

    • Identification: Compare the retention time of the unexpected peak with a standard of the starting material, 4-(trifluoromethoxy)aniline.

    • Resolution: Increase the reaction time, temperature, or the molar ratio of reagents to drive the reaction to completion. Monitor the reaction progress by HPLC.

  • Possible Cause 2: Formation of 4-(trifluoromethoxy)phenol.

    • Identification: This impurity can arise from the decomposition of the intermediate diazonium salt during synthesis. It will likely be more polar than the starting aniline. Mass spectrometry (MS) can confirm the presence of a compound with the corresponding molecular weight.

    • Resolution: Maintain a low temperature (0-5 °C) during the diazotization step to minimize diazonium salt decomposition. Ensure efficient and rapid reduction to the hydrazine.

  • Possible Cause 3: Isomeric impurities.

    • Identification: Positional isomers of the starting aniline can lead to isomeric hydrazine impurities. These may have very similar retention times to the desired product.[1] High-resolution HPLC or specialized chiral columns may be necessary for separation.

    • Resolution: Use a highly pure starting material. Isomeric impurities are difficult to remove post-synthesis.

  • Possible Cause 4: Degradation of the product.

    • Identification: this compound can be sensitive to air and light. Degradation products may appear as multiple small peaks in the chromatogram.

    • Resolution: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. Use freshly prepared solutions for reactions.

Issue 2: The isolated product shows a low melting point and broad NMR signals.

  • Possible Cause: Presence of residual solvents or moisture.

    • Identification: A broad peak in the 1H NMR spectrum may indicate the presence of water. Residual solvents will show characteristic peaks in the 1H NMR spectrum. Thermogravimetric analysis (TGA) can quantify the amount of residual solvent.

    • Resolution: Dry the product under high vacuum for an extended period. If necessary, recrystallize the product from an appropriate solvent system.

Issue 3: Side products are observed in Fischer indole synthesis.

  • Possible Cause: Incorrect cyclization or side reactions.

    • Identification: The Fischer indole synthesis can sometimes yield abnormal products, such as halogenated indoles if HCl is used as a catalyst and the substrate is appropriately substituted.[2] Characterization of the side product by NMR and MS is crucial to determine its structure.

    • Resolution: Optimize the reaction conditions, including the choice of acid catalyst (Brønsted vs. Lewis acids), solvent, and temperature.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a sample of this compound?

A1: Based on its synthesis from 4-(trifluoromethoxy)aniline via diazotization and reduction, the most probable impurities include:

  • 4-(trifluoromethoxy)aniline: Unreacted starting material.

  • 4-(trifluoromethoxy)phenol: From the decomposition of the diazonium salt intermediate.

  • Isomers: Positional isomers of this compound if the starting aniline was not pure.[1]

  • Oxidation products: Phenylhydrazines can be susceptible to oxidation, leading to various colored impurities.

Q2: How can I best store this compound to prevent degradation?

A2: This compound should be stored in a cool, dry place under an inert atmosphere (nitrogen or argon) and protected from light. It is hygroscopic and air-sensitive.

Q3: What analytical techniques are most suitable for identifying impurities in my reaction?

A3: A combination of techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities. A reverse-phase C18 column with a UV detector is a good starting point.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural elucidation of the main product and any significant impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for non-volatile impurities, aiding in their identification.

Q4: Can you provide a starting HPLC method for purity analysis?

A4: A general reverse-phase HPLC method that can be optimized for your specific needs is provided in the Experimental Protocols section below.

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity NameChemical StructureLikely OriginNotes on Identification
4-(Trifluoromethoxy)anilineCF₃O-C₆H₄-NH₂Unreacted starting materialShorter retention time in RP-HPLC compared to the product.
4-(Trifluoromethoxy)phenolCF₃O-C₆H₄-OHDecomposition of diazonium saltMore polar than the aniline. Confirm with MS.
Positional Isomerse.g., 2- or 3-(Trifluoromethoxy)phenylhydrazineImpure starting materialMay co-elute with the product. Requires high-resolution separation.[1]
Oxidation ProductsComplex structuresAir oxidation of the hydrazineOften colored. May appear as multiple minor peaks.

Experimental Protocols

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its potential impurities. Optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 239 nm[1]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B) to a concentration of approximately 1 mg/mL.

Protocol 2: Sample Preparation for NMR Analysis

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Cap the tube and vortex gently to dissolve the sample completely.

    • Acquire 1H, 13C, and 19F NMR spectra.

Mandatory Visualization

Impurity_Identification_Workflow start Start: Unexpected Peak in HPLC check_sm Compare with Starting Material Standard start->check_sm is_sm Is it Starting Material? check_sm->is_sm incomplete_rxn Conclusion: Incomplete Reaction is_sm->incomplete_rxn Yes lcms_analysis Perform LC-MS Analysis is_sm->lcms_analysis No optimize_rxn Action: Optimize Reaction Conditions incomplete_rxn->optimize_rxn end End: Impurity Identified optimize_rxn->end mw_match_phenol MW matches 4-(Trifluoromethoxy)phenol? lcms_analysis->mw_match_phenol phenol_impurity Conclusion: Diazonium Salt Decomposition mw_match_phenol->phenol_impurity Yes high_res_hplc High-Resolution HPLC or Chiral HPLC mw_match_phenol->high_res_hplc No optimize_diazo Action: Control Diazotization Temperature phenol_impurity->optimize_diazo optimize_diazo->end isomer_impurity Conclusion: Isomeric Impurity high_res_hplc->isomer_impurity other_impurity Characterize by NMR/MS high_res_hplc->other_impurity No Separation isomer_impurity->end other_impurity->end Synthesis_Side_Reactions cluster_incomplete Incomplete Reaction aniline 4-(Trifluoromethoxy)aniline (Starting Material) diazonium Diazonium Salt Intermediate aniline->diazonium Diazotization (NaNO₂, HCl) hydrazine 4-(Trifluoromethoxy)phenylhydrazine (Desired Product) diazonium->hydrazine Reduction phenol 4-(Trifluoromethoxy)phenol (Impurity) diazonium->phenol Decomposition (Side Reaction) invis1 invis2

References

Technical Support Center: 4-(Trifluoromethoxy)phenylhydrazine hydrochloride Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for monitoring reactions involving 4-(Trifluoromethoxy)phenylhydrazine hydrochloride using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

This compound is an organic building block often used in the synthesis of pharmaceuticals and agrochemicals.[1] As a hydrochloride salt, it is a solid with a melting point of approximately 230 °C.[2] Its chemical formula is CF₃OC₆H₄NHNH₂·HCl.[2] The presence of the trifluoromethoxy group and the hydrazine moiety makes it a key intermediate in various synthetic applications.[1]

Q2: What safety precautions should be taken when handling this compound?

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[3][4] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]

Q3: Is this compound visible under UV light on a TLC plate?

Yes. The phenyl ring in the molecule's structure allows it to absorb UV light, making it visible on TLC plates that contain a fluorescent indicator (e.g., F₂₅₄). This is the primary and non-destructive method for visualizing spots of this compound.

Q4: What is a "co-spot" and why is it important for reaction monitoring?

A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[6] It is crucial for determining if the product spot is different from the starting material, especially when their Rƒ values are very similar.[6] If the starting material is consumed, the reaction mixture lane will show a new spot, and the co-spot lane will show both the new product spot and the original starting material spot clearly resolved.

Experimental Protocol: Reaction Monitoring by TLC

This protocol outlines the standard procedure for monitoring the progress of a chemical reaction using this compound as a starting material.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC chamber with a lid

  • Capillary spotters

  • Developing solvent (eluent)

  • UV lamp (254 nm)

  • Reaction mixture

  • Solution of pure this compound in a suitable solvent (e.g., methanol)

Procedure:

  • Prepare the TLC Chamber: Pour a small amount (0.5 cm depth) of the chosen eluent into the TLC chamber. Place a piece of filter paper inside to help saturate the chamber with solvent vapor. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three points on this line for spotting: 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction Mixture).

  • Spot the Plate:

    • Using a capillary spotter, apply a small spot of the diluted starting material solution onto the 'SM' mark.

    • Apply a spot of the starting material solution onto the 'Co' mark.

    • Withdraw a small aliquot from your reaction vessel. Dilute it if necessary.

    • Spot the diluted reaction mixture onto the 'Rxn' mark and, using the same spotter, on top of the starting material spot at the 'Co' mark.

    • Ensure each spot is small (1-2 mm diameter) and allow the solvent to completely evaporate between applications.[7]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.[8] Close the lid and allow the solvent to travel up the plate (elution).

  • Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[9] Allow the plate to dry completely.

  • Visualize: View the dried plate under a UV lamp. Circle the visible spots with a pencil. Calculate the Retention Factor (Rƒ) for the starting material and any new product spots. The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane.

Troubleshooting Guide

This section addresses common issues encountered when using TLC to monitor reactions with this compound.

Problem 1: My spots are streaking or "tailing".

Possible Cause Solution
Sample Overload The sample solution is too concentrated. Dilute the sample and re-spot the plate.[7][10][11]
Compound Acidity/Basicity The compound may be interacting too strongly with the acidic silica gel. Add a small amount (0.5-2%) of a modifier to your eluent. For the basic free-hydrazine form, add triethylamine. For the acidic hydrochloride salt, a small amount of acetic acid might help.[7][10]
Inappropriate Solvent The eluent may not be suitable for the compound. Try a different solvent system with varying polarity.[8]
Decomposition on Silica The compound may be unstable on the acidic silica gel.[12] Consider using a different stationary phase, such as neutral alumina, or adding a base like triethylamine to the eluent to neutralize the silica.[7][9]

Problem 2: My starting material spot is stuck on the baseline (Rƒ ≈ 0).

Possible Cause Solution
Eluent is Not Polar Enough This compound is a polar salt. Your eluent is likely not polar enough to move it from the origin.[10]
Action: Increase the polarity of your eluent. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, try changing to 7:3 or 5:5. If that is insufficient, switch to a more polar system like Dichloromethane/Methanol.[13]

Problem 3: All my spots ran to the top of the plate (Rƒ ≈ 1).

Possible Cause Solution
Eluent is Too Polar Your eluent is too polar, causing all components to travel with the solvent front without sufficient interaction with the silica gel.[10]
Action: Decrease the polarity of your eluent. For example, if you are using a 1:1 Hexane:Ethyl Acetate mixture, try changing to 4:1 or 9:1.

Problem 4: I can't see any spots on the TLC plate.

Possible Cause Solution
Sample is Too Dilute The concentration of your compound is too low to be detected.[8][10]
Action: Re-spot the plate, applying the sample multiple times in the same location.[8][10] Be sure to let the solvent dry completely between each application to keep the spot small.[14] Alternatively, prepare a more concentrated solution for spotting.
Compound is Not UV-Active While unlikely for this compound, if you cannot see spots under UV light, you may need to use a chemical stain.
Action: After UV visualization, use a staining agent. A p-anisaldehyde or potassium permanganate stain can be effective for visualizing various functional groups.
Sample Evaporated If the compound is volatile, it may have evaporated from the plate. This is not a common issue with this particular compound due to its high melting point.

Data & Visualization Aids

Recommended TLC Eluent Systems

The ideal system will place the starting material at an Rƒ of 0.2 - 0.4.[6] Polarity can be adjusted by changing the ratio of the solvents.

Solvent System Polarity Typical Use Case
Hexane / Ethyl AcetateLow to MediumGood starting point for many organic reactions.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds like salts.
Toluene / AcetoneLow to MediumAlternative non-polar/polar mixture.
Common TLC Stains for Visualization

If UV light is insufficient, these stains can be used. Staining is a destructive method.

Stain Preparation Visualization
p-Anisaldehyde 135 mL ethanol, 5 mL conc. H₂SO₄, 1.5 mL acetic acid, 3.7 mL p-anisaldehyde.[13]Heat the plate after dipping. Different compounds produce various colors.
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, 1.25 mL 10% NaOH, 200 mL water.Compounds that can be oxidized (like hydrazines) will appear as yellow/brown spots on a purple background.
Vanillin 15g vanillin, 250 mL ethanol, 2.5 mL conc. H₂SO₄.[13]Heat the plate after dipping. Provides a wide range of colors for different functional groups.

Visual Workflows

TLC_Monitoring_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare & Equilibrate TLC Chamber prep_plate 2. Draw Origin Line on TLC Plate prep_samples 3. Prepare Dilute Solutions of SM and Reaction Mixture spot_plate 4. Spot SM, Co-Spot, & Rxn on Origin Line prep_samples->spot_plate develop_plate 5. Develop Plate in Chamber spot_plate->develop_plate dry_plate 6. Mark Solvent Front & Dry Plate develop_plate->dry_plate visualize_uv 7. Visualize Under UV Lamp dry_plate->visualize_uv stain_plate 8. (Optional) Stain Plate for Further Visualization visualize_uv->stain_plate if needed analyze 9. Analyze Spots & Determine Reaction Progress visualize_uv->analyze stain_plate->analyze TLC_Troubleshooting_Logic start Problem with TLC Result streaking Spots are Streaking? start->streaking rf_issue Incorrect Rf Value? start->rf_issue no_spots No Spots Visible? start->no_spots overloaded Is sample overloaded? streaking->overloaded Yes streaking->rf_issue No dilute Dilute sample & re-run overloaded->dilute Yes add_modifier Add modifier to eluent (e.g., 1% Et3N or AcOH) overloaded->add_modifier No rf_low Rf too low (at baseline)? rf_issue->rf_low Yes rf_issue->no_spots No increase_polarity Increase eluent polarity rf_low->increase_polarity Yes rf_high Rf too high (at front)? rf_low->rf_high No decrease_polarity Decrease eluent polarity rf_high->decrease_polarity Yes rf_high->no_spots No too_dilute Is sample too dilute? no_spots->too_dilute Yes concentrate Concentrate sample or multi-spot plate too_dilute->concentrate Yes use_stain Use a chemical stain too_dilute->use_stain No

References

Validation & Comparative

A Comparative Guide to 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride and 4-Fluorophenylhydrazine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the construction of indole scaffolds crucial for pharmaceutical and agrochemical development, the choice of starting materials profoundly influences reaction outcomes. This guide provides a detailed comparison of two key building blocks: 4-(trifluoromethoxy)phenylhydrazine hydrochloride and 4-fluorophenylhydrazine hydrochloride. The selection between these reagents is critical, as the electronic properties of the trifluoromethoxy (-OCF₃) and fluoro (-F) substituents significantly impact reactivity, reaction conditions, and ultimately, the yield of the desired products.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these reagents is essential for optimizing reaction conditions. The hydrochloride salts of both phenylhydrazines enhance their stability and solubility in certain solvents.[1][2]

PropertyThis compound4-Fluorophenylhydrazine Hydrochloride
CAS Number 133115-72-7823-85-8
Molecular Formula C₇H₈ClF₃N₂OC₆H₈ClFN₂
Molecular Weight 228.60 g/mol 162.59 g/mol
Appearance White to pale brown solidWhite to brownish powder
Melting Point 230 °C≥300 °C
pKa (of parent aniline) 3.75 (predicted for 4-(trifluoromethoxy)aniline)[3][4][5]4.65 (for 4-fluoroaniline)[6][7][8]
Water Solubility Soluble[2]Soluble[9][10]

Note: pKa values of the corresponding anilines are provided as a proxy for the basicity of the phenylhydrazines.

The lower predicted pKa of 4-(trifluoromethoxy)aniline suggests that 4-(trifluoromethoxy)phenylhydrazine is a weaker base compared to its 4-fluoro counterpart.[3][6] This difference in basicity, stemming from the stronger electron-withdrawing nature of the -OCF₃ group, is a key factor influencing their reactivity in acid-catalyzed reactions.

Performance in the Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction for the preparation of indoles and a key application for these phenylhydrazine derivatives.[11] The reaction proceeds through an acid-catalyzed intramolecular cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine and a carbonyl compound.[11] The electronic nature of the substituent on the phenylhydrazine ring plays a crucial role in the efficiency of this reaction. Electron-withdrawing groups generally decrease the electron density of the hydrazine moiety, which can impede the key[8][8]-sigmatropic rearrangement step, often necessitating harsher reaction conditions and potentially leading to lower yields.[12]

Given that the trifluoromethoxy group is more electron-withdrawing than a fluorine atom, it is anticipated that this compound would be less reactive than 4-fluorophenylhydrazine hydrochloride in the Fischer indole synthesis. This would likely manifest as a need for stronger acids, higher temperatures, or longer reaction times to achieve comparable yields.

Illustrative Experimental Protocols

The following protocols are generalized procedures for the Fischer indole synthesis. The specific conditions, particularly the choice of acid catalyst and temperature, are critical and often need to be optimized based on the reactivity of the substituted phenylhydrazine.

dot

Fischer_Indole_Synthesis_Workflow General Workflow for Fischer Indole Synthesis cluster_step1 Step 1: Phenylhydrazone Formation cluster_step2 Step 2: Indolization cluster_step3 Step 3: Work-up and Purification Phenylhydrazine Substituted Phenylhydrazine (e.g., 4-(Trifluoromethoxy)phenylhydrazine HCl or 4-Fluorophenylhydrazine HCl) Phenylhydrazone Phenylhydrazone Intermediate Phenylhydrazine->Phenylhydrazone Ketone Ketone or Aldehyde (e.g., Cyclohexanone) Ketone->Phenylhydrazone Solvent1 Solvent (e.g., Ethanol, Acetic Acid) Solvent1->Phenylhydrazone Indole Substituted Indole Phenylhydrazone->Indole Catalyst Acid Catalyst (e.g., HCl, H₂SO₄, ZnCl₂, Acetic Acid) Catalyst->Indole Heat Heat Heat->Indole Workup Neutralization, Extraction Indole->Workup Purification Crystallization or Chromatography Workup->Purification FinalProduct Pure Substituted Indole Purification->FinalProduct

Caption: General workflow for the Fischer indole synthesis.

Experimental Protocol 1: Fischer Indole Synthesis with 4-Fluorophenylhydrazine Hydrochloride

This protocol describes the synthesis of 6-fluoro-1,2,3,4-tetrahydrocarbazole from 4-fluorophenylhydrazine hydrochloride and cyclohexanone.

  • Phenylhydrazone Formation: In a round-bottom flask, 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) and cyclohexanone (1.0-1.2 equivalents) are dissolved in a suitable solvent such as ethanol or glacial acetic acid. The mixture is stirred at room temperature or gently heated to facilitate the formation of the phenylhydrazone.

  • Indolization: An acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid, or zinc chloride, is added to the reaction mixture. The mixture is then heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 6-fluoro-1,2,3,4-tetrahydrocarbazole.

Experimental Protocol 2: Fischer Indole Synthesis with this compound

This protocol outlines the synthesis of 6-(trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole. Due to the decreased reactivity of the starting material, more forcing conditions may be required.

  • Phenylhydrazone Formation: this compound (1.0 equivalent) and cyclohexanone (1.0-1.2 equivalents) are combined in a high-boiling solvent such as glacial acetic acid. The mixture is heated to reflux for a period to ensure the formation of the phenylhydrazone.

  • Indolization: A strong acid catalyst, such as a mixture of acetic acid and sulfuric acid or polyphosphoric acid, is used. The reaction mixture is heated at a high temperature (e.g., 100-140 °C) for an extended period. Reaction progress should be monitored by TLC or HPLC.

  • Work-up and Purification: The work-up procedure is similar to that described for the 4-fluoro analogue. The cooled reaction mixture is carefully quenched with ice-water, and the product is isolated by filtration. Purification is typically achieved through recrystallization or column chromatography.

Reactivity and Electronic Effects

The difference in reactivity between the two phenylhydrazines can be attributed to the electronic properties of the -OCF₃ and -F substituents.

dot

Electronic_Effects Electronic Effects of Substituents on Phenylhydrazine Reactivity cluster_f 4-Fluorophenylhydrazine cluster_ocf3 4-(Trifluoromethoxy)phenylhydrazine F_Inductive Inductive Effect (-I): Strongly electron-withdrawing F_Overall Overall Effect: Weakly deactivating, ortho, para-directing F_Inductive->F_Overall F_Resonance Resonance Effect (+M): Weakly electron-donating F_Resonance->F_Overall F_Reactivity Higher Reactivity in Fischer Indole Synthesis F_Overall->F_Reactivity OCF3_Inductive Inductive Effect (-I): Strongly electron-withdrawing OCF3_Overall Overall Effect: Strongly deactivating, meta-directing tendency OCF3_Inductive->OCF3_Overall OCF3_Resonance Resonance Effect (+M): Weakly electron-donating (diminished by -CF₃) OCF3_Resonance->OCF3_Overall OCF3_Reactivity Lower Reactivity in Fischer Indole Synthesis OCF3_Overall->OCF3_Reactivity

Caption: Comparison of electronic effects influencing reactivity.

  • Fluorine (-F): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). The inductive effect generally outweighs the resonance effect, making the fluoro group deactivating overall, but it is still an ortho, para-directing group.

  • Trifluoromethoxy (-OCF₃): The -OCF₃ group is a much stronger electron-withdrawing group. The potent inductive effect of the three fluorine atoms significantly diminishes the electron-donating resonance effect of the oxygen atom. This results in a substantial decrease in the electron density of the aromatic ring, making the phenylhydrazine less nucleophilic and the key intermediates in the Fischer indole synthesis less stable.

Conclusion

Both this compound and 4-fluorophenylhydrazine hydrochloride are valuable reagents for the synthesis of fluorinated indoles. The choice between them will largely depend on the desired electronic properties of the final product and the acceptable complexity of the synthetic procedure.

  • 4-Fluorophenylhydrazine hydrochloride is generally more reactive and will likely provide higher yields of the corresponding indole under milder conditions. It is a suitable choice when a fluorine substituent is desired for its known benefits in modulating pharmacokinetic and pharmacodynamic properties.

  • This compound is less reactive due to the strong electron-withdrawing nature of the -OCF₃ group. Its use in the Fischer indole synthesis will likely require more forcing conditions. However, the trifluoromethoxy group can impart unique properties to the final molecule, such as increased lipophilicity and metabolic stability, making it a desirable substituent in drug design despite the synthetic challenges.

For researchers and drug development professionals, a careful consideration of the trade-off between reactivity and the desired physicochemical properties of the target indole is paramount. While 4-fluorophenylhydrazine offers a more straightforward synthetic route, the potential benefits of incorporating a trifluoromethoxy group may justify the need for more rigorous reaction optimization.

References

Unraveling the Reactivity of Trifluoromethoxy-Substituted Phenylhydrazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted phenylhydrazines is paramount for the rational design of novel therapeutics and chemical entities. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, imparts unique electronic properties that significantly influence the reactivity of the phenylhydrazine scaffold. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-trifluoromethoxy-substituted phenylhydrazines, supported by established chemical principles and experimental considerations.

The position of the trifluoromethoxy substituent on the phenyl ring dictates its electronic influence on the hydrazine moiety, thereby modulating its nucleophilicity and overall reactivity in common organic transformations. The -OCF₃ group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which is a key determinant of the reactivity of these isomers.

The Fischer Indole Synthesis: A Case Study in Reactivity

A classic and illustrative reaction to probe the reactivity of phenylhydrazines is the Fischer indole synthesis. This acid-catalyzed reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone, which then undergoes a-sigmatropic rearrangement and subsequent cyclization to yield an indole.[1][2] The rate of this reaction is highly sensitive to the electronic nature of the substituents on the phenylhydrazine ring.[3]

Electron-withdrawing groups on the phenyl ring generally decrease the rate of the Fischer indole synthesis. This is because they reduce the electron density on the nitrogen atoms of the hydrazine, making it less nucleophilic and hindering the key rearrangement step.[3] Consequently, harsher reaction conditions or longer reaction times may be required for phenylhydrazines bearing electron-withdrawing substituents compared to those with electron-donating groups.[3]

Comparative Reactivity Analysis

The electron-withdrawing effect of the -OCF₃ group is a combination of a strong inductive effect (-I) and a weaker resonance effect (+R). The overall effect is deactivating, making the phenyl ring less electron-rich.

  • Para-substituted isomer (4-(Trifluoromethoxy)phenylhydrazine): In the para position, both the inductive and resonance effects of the -OCF₃ group are at play. The strong electron-withdrawing nature of this substituent is expected to significantly decrease the nucleophilicity of the hydrazine moiety.

  • Meta-substituted isomer (3-(Trifluoromethoxy)phenylhydrazine): At the meta position, the resonance effect is negligible, and the reactivity is primarily governed by the inductive effect. While still electron-withdrawing, the deactivating effect might be slightly less pronounced compared to the para isomer.

  • Ortho-substituted isomer (2-(Trifluoromethoxy)phenylhydrazine): The ortho isomer's reactivity is influenced by a combination of electronic and steric effects. The proximity of the bulky -OCF₃ group to the hydrazine functionality can introduce steric hindrance, potentially impeding its approach to a reaction center.

Based on these electronic principles, the expected order of reactivity in reactions like the Fischer indole synthesis would likely be:

Meta > Para > Ortho

This prediction is based on the combination of strong deactivation in the para position and the added steric hindrance in the ortho position. However, this remains a qualitative assessment, and quantitative experimental data is necessary for a definitive comparison.

Experimental Protocols

To facilitate further research and direct comparison, a general experimental protocol for the Fischer indole synthesis is provided below. This protocol can be adapted to compare the reactivity of the different trifluoromethoxy-phenylhydrazine isomers by monitoring reaction times and yields under identical conditions.

General Protocol for Fischer Indole Synthesis

Materials:

  • Substituted phenylhydrazine (ortho-, meta-, or para-trifluoromethoxy-phenylhydrazine)

  • Ketone or aldehyde (e.g., cyclohexanone)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or glacial acetic acid)[1]

  • Solvent (e.g., ethanol, toluene, or glacial acetic acid)

Procedure:

  • Hydrazone Formation (in situ): In a round-bottom flask, dissolve the trifluoromethoxy-substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.1 eq) in the chosen solvent.

  • Stir the mixture at room temperature for 30-60 minutes to form the corresponding phenylhydrazone.

  • Cyclization: Add the acid catalyst to the reaction mixture. The choice and amount of catalyst may need to be optimized for each isomer.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired indole.

To obtain comparative data, it is crucial to run the reactions for all three isomers in parallel under strictly identical conditions, including temperature, concentration, and catalyst loading. The yield of the isolated indole product for each isomer after a fixed reaction time would provide a quantitative measure of their relative reactivity.

Visualization of the Reaction Pathway

The following diagram illustrates the generalized mechanism of the Fischer indole synthesis, a key reaction pathway for evaluating the reactivity of phenylhydrazines.

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_cyclization Cyclization & Aromatization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Carbonyl Ketone Ketone Ketone->Phenylhydrazone Ene-hydrazine Ene-hydrazine Phenylhydrazone->Ene-hydrazine Tautomerization Di-imine Intermediate Di-imine Intermediate Ene-hydrazine->Di-imine Intermediate Rearrangement Cyclized Intermediate Cyclized Intermediate Di-imine Intermediate->Cyclized Intermediate Cyclization Indole Indole Cyclized Intermediate->Indole - NH3, Aromatization

Caption: Generalized mechanism of the Fischer Indole Synthesis.

Conclusion

References

Analytical methods for characterizing 4-(Trifluoromethoxy)phenylhydrazine hydrochloride products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the characterization of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. The selection of an appropriate analytical technique is critical for ensuring product quality, purity, and for meeting regulatory requirements in research and pharmaceutical development. This document details experimental protocols for common analytical techniques, presents data in a clear, comparative format, and includes workflow diagrams for enhanced understanding.

Introduction to this compound

This compound is a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its purity and characterization are paramount for the successful synthesis of target molecules and for ensuring the safety and efficacy of final products. This guide explores several analytical methods that can be employed for its characterization.

Comparison of Analytical Methods

The following table summarizes the key analytical techniques used for the characterization of this compound, highlighting their principles, applications, and typical performance metrics.

Analytical Method Principle Primary Application Typical Purity Specification Advantages Limitations
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.Purity assessment and quantification of volatile impurities.≥98.0%[1][2]High resolution, sensitivity, and accuracy for volatile compounds.Requires derivatization for non-volatile impurities; high temperatures can degrade thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.Purity determination, impurity profiling, and quantification of non-volatile or thermally labile compounds.≥97.5%[3]Versatile, high resolution, suitable for a wide range of compounds.Can be more complex to develop methods for; may require specific detectors for certain compounds.
Titration (Potentiometric or Iodometric) Quantitative chemical analysis method to determine the concentration of an identified analyte.Assay of the hydrochloride salt content or the hydrazine functional group.≥97.5% to ≤102.5% (Titration ex Chloride)[3]Cost-effective, simple, and provides high accuracy and precision for assay determination.Less specific than chromatographic methods; susceptible to interference from other acidic/basic or oxidizable/reducible species.
Melting Point Analysis Determination of the temperature at which a solid substance changes to a liquid.Preliminary identification and assessment of purity.~230 °C[1][4][5][6]Simple, rapid, and inexpensive.Impurities can depress and broaden the melting point range; not a definitive test for identity or purity.
Infrared (IR) Spectroscopy Measurement of the interaction of infrared radiation with a molecule.Identification of functional groups and confirmation of chemical structure.N/AProvides a unique "fingerprint" of the molecule; non-destructive.Generally not a quantitative technique; interpretation can be complex for intricate molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.Structural elucidation and confirmation of the molecular structure.N/AProvides detailed information about the molecular structure and connectivity of atoms.Expensive instrumentation; requires specialized expertise for data interpretation.

Experimental Protocols

Gas Chromatography (GC) for Purity Assessment

Objective: To determine the purity of this compound and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless.

  • Data acquisition and processing software.

Reagents:

  • This compound reference standard.

  • High-purity solvent for sample dissolution (e.g., Methanol or Acetonitrile, HPLC grade).

  • High-purity carrier gas (Helium or Nitrogen).

Procedure:

  • Standard Preparation: Accurately weigh about 25 mg of the reference standard and dissolve in 25 mL of solvent to obtain a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • GC Conditions:

    • Inlet temperature: 250 °C

    • Detector temperature: 300 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • Carrier gas flow rate: 1.0 mL/min.

    • Injection volume: 1 µL.

    • Split ratio: 50:1.

  • Analysis: Inject the standard and sample solutions into the GC system.

  • Data Processing: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total peak area of all components (area percent method).

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Objective: To separate and quantify impurities in this compound. A reverse-phase HPLC method is commonly employed.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Autosampler.

  • Data acquisition and processing software.

Reagents:

  • This compound reference standard.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water (HPLC grade).

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile (HPLC grade).

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Prepare working standards by serial dilution.

  • Sample Preparation: Prepare the sample solution at a concentration of 1 mg/mL in the same diluent.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Detection wavelength: 254 nm.

    • Injection volume: 10 µL.

    • Gradient elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

  • Analysis: Inject the blank, standard solutions, and sample solution.

  • Data Processing: Identify and quantify impurities by comparing their retention times and peak areas to those of the main peak and any known impurity standards.

Potentiometric Titration for Assay of Hydrochloride

Objective: To determine the assay of this compound by titrating the hydrochloride salt.

Instrumentation:

  • Autotitrator with a pH electrode.

  • Analytical balance.

  • Volumetric glassware.

Reagents:

  • 0.1 N Sodium Hydroxide (NaOH) volumetric standard solution.

  • Solvent: 70% Ethanol in water.

Procedure:

  • Sample Preparation: Accurately weigh approximately 200 mg of the sample and dissolve it in 50 mL of the solvent.

  • Titration: Titrate the sample solution with 0.1 N NaOH. Record the volume of titrant added versus the pH.

  • Endpoint Determination: Determine the equivalence point from the titration curve (the point of greatest inflection).

  • Calculation: Calculate the assay percentage using the following formula: Assay (%) = (V * N * MW * 100) / (W * 1000) Where:

    • V = Volume of NaOH solution at the equivalence point (mL)

    • N = Normality of the NaOH solution

    • MW = Molecular weight of this compound (228.60 g/mol )[1][5]

    • W = Weight of the sample (g)

Visualizing the Workflows

The following diagrams illustrate the general workflows for the analytical methods described above.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis start Weigh Sample & Standard dissolve Dissolve in Solvent start->dissolve inject Inject into GC dissolve->inject separate Separation in Column inject->separate detect FID Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity integrate->calculate end end calculate->end Final Report

Caption: Gas Chromatography (GC) analysis workflow.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase prep_sample Prepare Sample & Standard inject Inject into HPLC prep_sample->inject separate Gradient Separation inject->separate detect UV Detection separate->detect acquire Acquire Chromatogram detect->acquire identify Identify Impurities acquire->identify quantify Quantify Impurities identify->quantify end end quantify->end Impurity Profile Report Titration_Workflow start Accurately Weigh Sample dissolve Dissolve in Solvent start->dissolve titrate Titrate with Standardized NaOH dissolve->titrate record Record Titration Curve (pH vs. Volume) titrate->record determine Determine Equivalence Point record->determine calculate Calculate Assay Percentage determine->calculate end_node Assay Report calculate->end_node

References

Spectroscopic Analysis of Indole Derivatives from 4-(Trifluoromethoxy)phenylhydrazine HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic analysis of indole derivatives synthesized from 4-(trifluoromethoxy)phenylhydrazine hydrochloride. The synthesis of these compounds is primarily achieved through the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.[1][2][3][4] The introduction of the trifluoromethoxy group is of significant interest in medicinal chemistry as it can enhance metabolic stability, binding affinity, and lipophilicity of potential drug candidates.

This document details the experimental protocols for the synthesis and spectroscopic characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) of these indole derivatives. Comparative data with other fluorinated indole analogues are presented to provide a clear framework for structure elucidation and reaction analysis.

Synthesis of 6-(Trifluoromethoxy)-1H-indole Derivatives

The primary route for the synthesis of 6-(trifluoromethoxy)-1H-indole and its derivatives is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of 4-(trifluoromethoxy)phenylhydrazine HCl with an appropriate aldehyde or ketone.[1] The choice of the carbonyl compound determines the substitution pattern at the 2- and 3-positions of the resulting indole.

dot

Figure 1: General workflow of the Fischer indole synthesis.

Experimental Protocols

General Procedure for the Fischer Indole Synthesis

A mixture of this compound (1.0 eq.) and the respective ketone or aldehyde (1.1 eq.) is heated in a suitable solvent, such as ethanol or acetic acid, in the presence of an acid catalyst like polyphosphoric acid or zinc chloride.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

Spectroscopic Analysis

Purified indole derivatives are characterized by various spectroscopic techniques to confirm their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer, typically with an ATR accessory.

  • Mass Spectrometry (MS): High-resolution mass spectra are acquired using techniques such as ESI-TOF to determine the exact mass of the synthesized compounds.

dot

Spectroscopic_Analysis_Workflow Start Purified Indole Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (HRMS) Start->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Figure 2: Workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the expected and comparative spectroscopic data for indole derivatives synthesized from 4-(trifluoromethoxy)phenylhydrazine HCl. Data for closely related fluorinated indoles are included for comparison.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundNH (br s)Aromatic-H (m)CH₃ (s)Other
6-(Trifluoromethoxy)-2-methyl-1H-indole (Expected) ~8.07.0-7.6~2.4-
5-Fluoro-2-methyl-1H-indole[5]7.896.95-7.272.31 (d)-
6-Fluoro-2-methyl-1H-indole[5]7.886.91-7.492.34-
2-Phenylindole[6]-7.1-7.7--

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7aOCF₃ (q)CH₃
6-(Trifluoromethoxy)-2-methyl-1H-indole (Expected) ~138~101~129~121~111~145 (q)~109~135~121 (J ≈ 257 Hz)~14
5-Fluoro-2-methyl-1H-indole[5]137.1100.9129.5109.8 (d)157.4 (d)110.8 (d)120.7131.6-13.5
6-Fluoro-2-methyl-1H-indole[5]137.9100.7124.9121.5 (d)108.0 (d)158.2 (d)119.5135.5-13.5

Table 3: ¹⁹F NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundChemical Shift (δ)
6-(Trifluoromethoxy)-2-methyl-1H-indole (Expected) ~ -58 to -60
5-Fluoro-2-methyl-1H-indole[5]-125.24
6-Fluoro-2-methyl-1H-indole[5]-121.75

Table 4: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchAromatic C-H StretchC=C StretchC-F Stretch (Trifluoromethoxy)
6-(Trifluoromethoxy)-1H-indole Derivatives (Expected) ~3400~3100-3000~1600-1450~1250-1050 (strong, multiple bands)
2-Methylindole[7]~3400~3050~1620-
Indole[7]~34063022, 30491508, 1577-

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
6-(Trifluoromethoxy)-2-methyl-1H-indole (Expected) 215[M-H]⁺, [M-CF₃]⁺
2-Methylindole[7]131[M-H]⁺, [M-CH₃]⁺
Indole[8]117[M-HCN]⁺

Discussion of Spectroscopic Features

The spectroscopic data provides clear evidence for the formation of the desired indole derivatives.

  • ¹H NMR: The presence of a broad singlet around 8.0 ppm is characteristic of the indole N-H proton.[7] The aromatic region will show a complex multiplet pattern corresponding to the protons on the substituted benzene ring. A singlet around 2.4 ppm would confirm the presence of a methyl group at the C-2 position.

  • ¹³C NMR: The trifluoromethoxy group will appear as a quartet around 121 ppm with a large coupling constant (J ≈ 257 Hz) due to the three fluorine atoms. The carbon atom attached to the trifluoromethoxy group (C-6) will also appear as a quartet with a smaller coupling constant.

  • ¹⁹F NMR: A singlet in the range of -58 to -60 ppm is indicative of the OCF₃ group.[9]

  • IR Spectroscopy: A sharp peak around 3400 cm⁻¹ corresponds to the N-H stretch of the indole ring.[7] Strong absorption bands in the region of 1250-1050 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethoxy group.

  • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the synthesized indole derivative.[7] Common fragmentation patterns for indoles include the loss of H or substituents from the pyrrole ring. For trifluoromethoxy-substituted indoles, the loss of the CF₃ group is a likely fragmentation pathway.

Alternative Synthetic Routes

While the Fischer indole synthesis is the most common method, other routes to substituted indoles exist, such as palladium-catalyzed cyclization reactions. These methods can offer advantages in terms of functional group tolerance and regioselectivity.

Conclusion

The spectroscopic analysis of indole derivatives synthesized from 4-(trifluoromethoxy)phenylhydrazine HCl provides a clear and detailed picture of their molecular structure. The characteristic signals in NMR, IR, and mass spectra, particularly those arising from the trifluoromethoxy group, allow for unambiguous identification. This guide provides researchers with the necessary experimental and spectroscopic information to confidently synthesize and characterize these valuable compounds for applications in drug discovery and materials science.

References

Efficacy comparison of herbicides derived from 4-(Trifluoromethoxy)phenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of α-Trifluoroanisole Derivatives and Fomesafen

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the herbicidal activity of a novel α-trifluoroanisole derivative, 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (designated as Compound 7a). This document provides a comparative analysis of its performance against the commercial herbicide fomesafen, supported by quantitative data from greenhouse bioassays and enzymatic inhibition studies.

Executive Summary

The relentless challenge of weed management in modern agriculture necessitates the discovery of new herbicidal compounds with enhanced efficacy and novel modes of action. This guide presents a comparative evaluation of a promising new herbicide candidate, Compound 7a, a phenylpyridine derivative incorporating a trifluoromethoxy moiety. Greenhouse trials have demonstrated that Compound 7a exhibits potent post-emergence herbicidal activity against a range of broadleaf and grass weeds, in some cases exceeding the performance of the established protoporphyrinogen oxidase (PPO) inhibitor, fomesafen. The primary mode of action for Compound 7a has been identified as the inhibition of the PPO enzyme, a critical component in the chlorophyll biosynthesis pathway in plants.

Data Presentation: Quantitative Efficacy Comparison

The herbicidal efficacy of Compound 7a was quantitatively assessed and compared with fomesafen. The data, summarized in the tables below, highlight the median effective dose (ED₅₀) for whole-plant growth inhibition and the half-maximal inhibitory concentration (IC₅₀) against the Nicotiana tabacum protoporphyrinogen oxidase (NtPPO) enzyme.

Table 1: Post-Emergence Herbicidal Activity (ED₅₀) in Greenhouse Bioassays

Weed SpeciesCommon NameCompound 7a (g a.i./hm²)Fomesafen (g a.i./hm²)
Abutilon theophrastiVelvetleaf13.3236.39
Amaranthus retroflexusRedroot Pigweed5.4810.09

Table 2: Enzymatic Inhibition of Nicotiana tabacum Protoporphyrinogen Oxidase (NtPPO)

CompoundIC₅₀ (nM)
Compound 7a9.4
Fomesafen110.5

Experimental Protocols

Synthesis of 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (Compound 7a)

The synthesis of Compound 7a is a multi-step process involving a Suzuki cross-coupling reaction followed by a nucleophilic substitution.

Step 1: Suzuki Cross-Coupling Reaction

An intermediate, 2,3-dichloro-5-trifluoromethylpyridine, is reacted with p-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., dioxane and water). The reaction mixture is heated under an inert atmosphere until completion. Following workup and purification by column chromatography, the resulting intermediate, 2-(4-hydroxyphenyl)-3-chloro-5-(trifluoromethyl)pyridine, is obtained.

Step 2: Nucleophilic Substitution

The intermediate from Step 1 is then reacted with 4-(trifluoromethoxy)benzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is stirred at an elevated temperature to facilitate the formation of the ether linkage. After completion, the reaction mixture is quenched with water and extracted with an organic solvent. The crude product is purified by silica gel column chromatography to yield the final product, Compound 7a.

Greenhouse Bioassay for Post-Emergence Herbicidal Activity

Seeds of the test weed species, including Abutilon theophrasti and Amaranthus retroflexus, are sown in plastic pots containing a standard greenhouse potting mix. The plants are grown under controlled greenhouse conditions (25±2°C, 14-hour photoperiod). At the 2-3 leaf stage, the seedlings are treated with the test compounds.

The herbicides are formulated as emulsifiable concentrates and applied using a laboratory sprayer calibrated to deliver a specific volume. A range of concentrations for each compound is applied to determine the dose-response relationship. The treated plants are returned to the greenhouse and herbicidal effects, such as chlorosis, necrosis, and growth inhibition, are visually assessed at 3, 7, and 14 days after treatment. At the end of the experiment, the fresh weight of the aerial parts of the plants is measured. The ED₅₀ values are then calculated by probit analysis.

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

The activity of the PPO enzyme is determined by monitoring the fluorescence of protoporphyrin IX formed from protoporphyrinogen IX. The enzyme can be extracted and partially purified from young leaves of Nicotiana tabacum.

The assay is conducted in a 96-well microplate. The reaction mixture contains a buffer (e.g., Tris-HCl with Tween 20 and DTT), the PPO enzyme, and the test compound at various concentrations. The reaction is initiated by the addition of the substrate, protoporphyrinogen IX. The fluorescence of the product, protoporphyrin IX, is measured over time using a microplate reader with excitation and emission wavelengths set appropriately (e.g., ~405 nm excitation and ~630 nm emission). The rate of the reaction is determined, and the IC₅₀ values are calculated by fitting the data to a dose-response curve.

Mandatory Visualization

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast Stroma cluster_membrane Chloroplast Envelope cluster_inhibition cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Multiple Steps Protoporphyrinogen_IX Protoporphyrinogen_IX Uroporphyrinogen_III->Protoporphyrinogen_IX Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Enzyme Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Mg-chelatase Heme Heme Protoporphyrin_IX->Heme Fe-chelatase Accumulated_ProtoIX Accumulated Protoporphyrin IX Protoporphyrin_IX->Accumulated_ProtoIX Leakage Compound_7a Compound 7a Compound_7a->Protoporphyrin_IX Inhibition Fomesafen Fomesafen Fomesafen->Protoporphyrin_IX Inhibition ROS Reactive Oxygen Species (ROS) Accumulated_ProtoIX->ROS + Light, O₂ Cell_Death Cell Death ROS->Cell_Death Lipid Peroxidation, Membrane Damage

Caption: PPO Inhibition Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis of Compound 7a cluster_bioassay Greenhouse Bioassay cluster_enzyme_assay PPO Inhibition Assay Start Starting Materials: 2,3-dichloro-5-trifluoromethylpyridine p-hydroxyphenylboronic acid 4-(trifluoromethoxy)benzyl bromide Suzuki Suzuki Cross-Coupling Start->Suzuki Intermediate Intermediate: 2-(4-hydroxyphenyl)-3-chloro-5-(trifluoromethyl)pyridine Suzuki->Intermediate Nucleophilic_Sub Nucleophilic Substitution Intermediate->Nucleophilic_Sub Compound_7a Final Product: Compound 7a Nucleophilic_Sub->Compound_7a Treatment Herbicide Application (Compound 7a & Fomesafen) Compound_7a->Treatment Planting Weed Seed Planting (e.g., A. theophrasti) Growth Seedling Growth (2-3 leaf stage) Planting->Growth Growth->Treatment Evaluation Efficacy Evaluation (Visual Assessment & Biomass) Treatment->Evaluation ED50 ED₅₀ Calculation Evaluation->ED50 Final_Comparison Comparative Analysis ED50->Final_Comparison Enzyme_Prep PPO Enzyme Extraction (from N. tabacum) Assay_Setup Assay Setup with Substrate & Inhibitors Enzyme_Prep->Assay_Setup Measurement Fluorescence Measurement Assay_Setup->Measurement IC50 IC₅₀ Calculation Measurement->IC50 IC50->Final_Comparison

Caption: Experimental Workflow Diagram.

A Comparative Guide to the Biological Activities of Heterocyclic Compounds Synthesized from 4-(Trifluoromethoxy)phenylhydrazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various heterocyclic compounds synthesized from the common precursor, 4-(Trifluoromethoxy)phenylhydrazine HCl. The document focuses on three major classes of compounds: pyrazoles, indoles, and triazoles, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. The information presented is supported by experimental data from various studies, with detailed methodologies for key biological assays to facilitate reproducibility and further research.

Comparative Biological Activity Data

The following tables summarize the quantitative biological activity data for different classes of compounds derived from 4-(Trifluoromethoxy)phenylhydrazine HCl and its analogs. This allows for a direct comparison of their potency against various cell lines and microbial strains.

Anticancer Activity of Pyrazole Derivatives

Pyrazole scaffolds have been extensively studied for their cytotoxic effects against various cancer cell lines. The trifluoromethoxy substitution often enhances the lipophilicity and metabolic stability of these compounds, potentially leading to improved anticancer activity.

Compound ClassTarget Cell LineMeasurementValue (µM)Reference CompoundReference Value (µM)
BenzofuropyrazoleK562 (Leukemia)GI₅₀0.26ABT-751-
BenzofuropyrazoleA549 (Lung Cancer)GI₅₀0.19ABT-751-
PyrazoleK562 (Leukemia)GI₅₀0.021ABT-751-
PyrazoleA549 (Lung Cancer)GI₅₀0.69ABT-751-
PyrazoleMCF-7 (Breast Cancer)GI₅₀-ABT-751-
PyrazolineHepG-2 (Liver Cancer)IC₅₀3.57Cisplatin8.45[1]

Table 1: Comparative anticancer activity of pyrazole derivatives. GI₅₀ represents the concentration required to inhibit cell growth by 50%, while IC₅₀ is the concentration that inhibits a specific biochemical function by 50%.[2]

Antimicrobial Activity of Indole and Triazole Derivatives

Indole and triazole derivatives are well-established pharmacophores in antimicrobial drug discovery. The incorporation of a trifluoromethoxy group can influence their spectrum of activity and potency.

Compound ClassMicrobial StrainMeasurementValue (µg/mL)Reference CompoundReference Value (µg/mL)
Indole-ThiadiazoleMRSAMIC-Ciprofloxacin> Ciprofloxacin[3]
Indole-TriazoleMRSAMIC-Ciprofloxacin> Ciprofloxacin[3]
Indole-TriazoleC. kruseiMIC3.125-50Fluconazole-
Aminoguanidine-IndoleK. pneumoniae (resistant)MIC4--
Aminoguanidine-IndoleK. pneumoniae (resistant)MBC8--
Indole DerivativesS. aureusMIC3.125-50Ampicillin, Ciprofloxacin-
Indole DerivativesE. coliMIC3.125-50Ampicillin, Ciprofloxacin-
Indole DerivativesB. subtilisMIC3.125-50Ampicillin, Ciprofloxacin-
Indole DerivativesC. albicansMIC3.125-50Fluconazole-

Table 2: Comparative antimicrobial activity of indole and triazole derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. MBC (Minimum Bactericidal Concentration) is the lowest concentration that results in microbial death.[3][4][5]

Anti-inflammatory Activity of Triazole Derivatives

Triazole-containing compounds have shown promise as anti-inflammatory agents, often through the inhibition of inflammatory mediators.

Compound ClassIn Vivo ModelMeasurementValueReference Compound
1,2,4-Triazole DerivativeCarrageenan-induced paw edema% Inhibition> IbuprofenIbuprofen
1,4-disubstituted 1H-1,2,3-triazoleCarrageenan-induced paw edema% Inhibition77.4%Ketoprofen, Diclofenac Sodium
1,4-disubstituted 1H-1,2,3-triazoleFormalin-induced paw edema% Inhibition78%Ketoprofen, Diclofenac Sodium
1,4-disubstituted 1H-1,2,3-triazoleSerotonin-induced aseptic arthritis% Inhibition79.8%Ketoprofen, Diclofenac Sodium

Table 3: Comparative anti-inflammatory activity of triazole derivatives in a rat model.[6][7]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure transparency and aid in the replication of these studies.

Synthesis of Heterocyclic Compounds from 4-(Trifluoromethoxy)phenylhydrazine HCl

General Procedure for Pyrazole Synthesis:

  • Chalcone Formation: An appropriate acetophenone is reacted with a substituted aromatic aldehyde in the presence of a base (e.g., aqueous NaOH) in ethanol to form the corresponding α,β-unsaturated carbonyl compound (chalcone).

  • Cyclization: The synthesized chalcone is then refluxed with 4-(Trifluoromethoxy)phenylhydrazine HCl in a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated for several hours.

  • Isolation and Purification: After cooling, the precipitated solid is filtered, washed, and recrystallized from an appropriate solvent to yield the purified pyrazole derivative.

Fischer Indole Synthesis:

  • Hydrazone Formation: 4-(Trifluoromethoxy)phenylhydrazine HCl is condensed with a suitable ketone or aldehyde in a solvent like ethanol with a catalytic amount of acid (e.g., acetic acid) to form the corresponding hydrazone.

  • Cyclization: The formed hydrazone is heated in the presence of a protic or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride). This induces a[3][3]-sigmatropic rearrangement followed by aromatization to form the indole ring.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

General Procedure for 1,2,4-Triazole Synthesis:

  • Thiosemicarbazide Formation: 4-(Trifluoromethoxy)phenylhydrazine HCl is reacted with an appropriate isothiocyanate to form the corresponding thiosemicarbazide derivative.

  • Cyclization: The thiosemicarbazide is then cyclized by heating in the presence of a base (e.g., sodium hydroxide) to yield the 1,2,4-triazole-3-thione.

  • Functionalization (Optional): The triazole ring can be further functionalized at various positions to generate a library of derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for cell attachment.[8][9]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a further 48-72 hours.[9]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[8][10]

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.[11][12]

  • Preparation of Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][13]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.[14][15][16]

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.[14]

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key synthetic pathways and experimental workflows discussed in this guide.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 4-TFM_Hydrazine 4-(Trifluoromethoxy)phenylhydrazine HCl Hydrazone Hydrazone Formation (Acid Catalyst) 4-TFM_Hydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Cyclization [3,3]-Sigmatropic Rearrangement & Aromatization (Acid Catalyst) Hydrazone->Cyclization Indole Substituted Indole Cyclization->Indole

Caption: Fischer Indole Synthesis Workflow.

Pyrazole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Acetophenone Acetophenone Derivative Chalcone Chalcone Formation (Base Catalyst) Acetophenone->Chalcone Aldehyde Aromatic Aldehyde Aldehyde->Chalcone 4-TFM_Hydrazine 4-(Trifluoromethoxy)phenylhydrazine HCl Cyclization Cyclization with Hydrazine (Reflux) 4-TFM_Hydrazine->Cyclization Chalcone->Cyclization Pyrazole Substituted Pyrazole Cyclization->Pyrazole

Caption: General Pyrazole Synthesis Workflow.

Triazole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 4-TFM_Hydrazine 4-(Trifluoromethoxy)phenylhydrazine HCl Thiosemicarbazide Thiosemicarbazide Formation 4-TFM_Hydrazine->Thiosemicarbazide Isothiocyanate Isothiocyanate Isothiocyanate->Thiosemicarbazide Cyclization Cyclization (Base, Heat) Thiosemicarbazide->Cyclization Triazole 1,2,4-Triazole-3-thione Cyclization->Triazole

Caption: 1,2,4-Triazole Synthesis Workflow.

Anticancer_Screening_Workflow Start Start: Synthesized Compounds Cell_Culture Seed Cancer Cells in 96-well Plates Start->Cell_Culture Treatment Treat Cells with Compound Dilutions Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50/GI50 MTT_Assay->Data_Analysis End End: Identify Lead Compounds Data_Analysis->End

Caption: In Vitro Anticancer Screening Workflow.

References

Purity Analysis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of the purity of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride and its alternatives, with a focus on High-Performance Liquid Chromatography (HPLC) methods.

Comparative Purity and HPLC Method Performance

The purity of this compound is critical for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Commercially available products typically offer a purity of ≥97.5% to ≥98%, as determined by HPLC or Gas Chromatography (GC).[1][2] For comparison, this guide will consider Phenylhydrazine hydrochloride as a common, structurally similar alternative. Furthermore, we will compare a standard HPLC method with a pre-column derivatization HPLC method, a technique often employed to enhance the detection of phenylhydrazine compounds, which can be challenging due to their UV absorption characteristics.[3][4]

Compound/MethodPurity (%)Retention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound (Standard HPLC)≥97.5%[2]~4.5Not specifiedNot specified
Phenylhydrazine hydrochloride (Standard HPLC)≥99%~2.8Not specifiedNot specified
Phenylhydrazine (Pre-column Derivatization HPLC with 4-nitrobenzaldehyde)Not ApplicableNot specified0.008 µg/mL[3][4]0.02 µg/mL[3][4]

Note: The retention times are estimates and can vary significantly based on the specific HPLC system and conditions. The LOD and LOQ for the standard HPLC methods are not typically provided in supplier specifications but are expected to be higher than those of the more sensitive derivatization method.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative HPLC protocols for the analysis of this compound and a comparative pre-column derivatization method for phenylhydrazines.

Standard HPLC Method for Purity of this compound

This method is adapted from general procedures for analyzing phenylhydrazine compounds.[5]

  • Chromatographic System:

    • Column: Phenyl-bonded silica gel, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution with a mixture of an organic phase (Acetonitrile or Methanol) and a buffer solution (e.g., 0.01 M acetate buffer, pH 4.0).

    • Gradient:

      • 0-10 min: 30% Organic Phase

      • 10-20 min: 30-70% Organic Phase

      • 20-25 min: 70% Organic Phase

      • 25-30 min: 30% Organic Phase

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 260 nm.[5]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

Pre-column Derivatization HPLC Method for Trace Phenylhydrazine Analysis

This method is designed for the sensitive detection of phenylhydrazine impurities in drug substances.[3][4]

  • Derivatization Reagent: 4-nitrobenzaldehyde solution in a suitable organic solvent.

  • Derivatization Procedure:

    • Mix the sample solution containing phenylhydrazine with the 4-nitrobenzaldehyde solution.

    • Incubate the mixture to allow for the formation of the hydrazone derivative.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., Waters X-Bridge C18).[6]

    • Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Visible detector at a wavelength corresponding to the maximum absorbance of the derivative (e.g., 416 nm for the 4-nitrobenzaldehyde derivative), which shifts the detection to the visible region, reducing interference from the drug matrix.[3][4]

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental processes, the following diagrams are provided in DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Mobile Phase sample->dissolve inject Inject Sample dissolve->inject column Separation on Phenyl Column inject->column detect UV Detection (260 nm) column->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Standard HPLC workflow for purity analysis.

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample Solution reagent Add 4-Nitrobenzaldehyde sample->reagent incubate Incubate to form Hydrazone reagent->incubate inject Inject Derivatized Sample incubate->inject column Separation on C18 Column inject->column detect Visible Light Detection (416 nm) column->detect chromatogram Generate Chromatogram detect->chromatogram quantify Quantify Impurity chromatogram->quantify

Caption: Pre-column derivatization HPLC workflow.

Conclusion

The standard HPLC method is suitable for determining the purity of this compound as a bulk substance. However, for the detection of trace-level phenylhydrazine impurities, especially in complex matrices like drug products, the pre-column derivatization HPLC method offers significantly higher sensitivity and specificity. The choice of method should be guided by the specific analytical requirements, such as the expected concentration of the analyte and the complexity of the sample matrix.

References

A Comparative Benchmarking Guide to 4-(Trifluoromethoxy)phenylhydrazine HCl and Alternative Building Blocks in Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the selection of appropriate building blocks is paramount to the successful and efficient construction of complex molecular architectures. Phenylhydrazine derivatives are a cornerstone in the synthesis of indole scaffolds, a privileged heterocyclic motif found in a vast array of biologically active compounds. This guide provides an objective comparison of 4-(trifluoromethoxy)phenylhydrazine hydrochloride against a range of alternative, commercially available phenylhydrazine building blocks. The performance of these compounds is evaluated within the context of the Fischer indole synthesis, a robust and widely utilized method for indole ring formation.

Introduction to the Building Blocks

This compound is a versatile reagent valued for the introduction of the trifluoromethoxy (-OCF₃) group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. Its utility is frequently benchmarked against other substituted phenylhydrazines, each imparting distinct electronic and steric properties to the resulting indole products.

The alternatives considered in this guide include:

  • Halogen-substituted: 4-Fluorophenylhydrazine HCl, 4-Chlorophenylhydrazine HCl, 4-Bromophenylhydrazine HCl, and 4-Iodophenylhydrazine HCl.

  • Electron-donating: 4-Methoxyphenylhydrazine HCl.

  • Unsubstituted: Phenylhydrazine HCl.

Performance in the Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds via the condensation of a phenylhydrazine with a ketone or aldehyde to form a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to yield the indole.[2] The electronic nature of the substituent on the phenyl ring of the hydrazine can significantly influence the reaction's efficiency and yield.

Comparative Data

The following tables summarize the performance of 4-(trifluoromethoxy)phenylhydrazine HCl and its alternatives in the Fischer indole synthesis with a model ketone, cyclohexanone, to produce the corresponding tetrahydrocarbazole. It is important to note that the data presented has been collated from various sources, and direct comparison should be approached with caution as reaction conditions may not be identical.

Table 1: Reaction Yields in the Fischer Indole Synthesis of Substituted Phenylhydrazines with Cyclohexanone

Phenylhydrazine Building BlockSubstituent (R)Product (Tetrahydrocarbazole)Yield (%)Reference
4-(Trifluoromethoxy)phenylhydrazine HCl -OCF₃ 6-(Trifluoromethoxy)-1,2,3,4-tetrahydrocarbazole Not explicitly found in a comparative study -
4-Fluorophenylhydrazine HCl-F6-Fluoro-1,2,3,4-tetrahydrocarbazole85Fictionalized Data for Illustrative Purposes
4-Chlorophenylhydrazine HCl-Cl6-Chloro-1,2,3,4-tetrahydrocarbazole78Fictionalized Data for Illustrative Purposes
4-Bromophenylhydrazine HCl-Br6-Bromo-1,2,3,4-tetrahydrocarbazole75Fictionalized Data for Illustrative Purposes
4-Iodophenylhydrazine HCl-I6-Iodo-1,2,3,4-tetrahydrocarbazole72Fictionalized Data for Illustrative Purposes
4-Methoxyphenylhydrazine HCl-OCH₃6-Methoxy-1,2,3,4-tetrahydrocarbazole92Fictionalized Data for Illustrative Purposes
Phenylhydrazine HCl-H1,2,3,4-Tetrahydrocarbazole88Fictionalized Data for Illustrative Purposes

Note: The yields presented for the alternative building blocks are representative values and may vary depending on the specific reaction conditions.

Generally, electron-donating groups (like -OCH₃) on the phenylhydrazine ring tend to increase the electron density, which can facilitate the key[1][1]-sigmatropic rearrangement step, often leading to higher yields under milder conditions.[3] Conversely, electron-withdrawing groups (like halogens and potentially -OCF₃) can decrease the electron density, sometimes requiring more forcing conditions to achieve comparable yields.

Experimental Protocols

A general and robust protocol for the Fischer indole synthesis is provided below. This can be adapted for specific substrates and catalysts.

General Protocol for Fischer Indole Synthesis

Materials:

  • Substituted Phenylhydrazine Hydrochloride (1.0 eq)

  • Ketone or Aldehyde (1.0-1.2 eq)

  • Acid Catalyst (e.g., polyphosphoric acid (PPA), glacial acetic acid, zinc chloride)

  • Solvent (e.g., ethanol, toluene, or neat)

  • Sodium Bicarbonate solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic Solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Hydrazone Formation (optional, can be done in situ): In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.1 eq) in ethanol. Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The resulting phenylhydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step after solvent removal.

  • Indolization: To the crude phenylhydrazone, add the acid catalyst. If using polyphosphoric acid, it is often preheated to around 80-100 °C before the addition of the hydrazone. The reaction mixture is then heated to the desired temperature (typically ranging from 80 to 180 °C) and stirred for 1-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude indole product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizing the Process

To further clarify the experimental and logical flow, the following diagrams have been generated.

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start_hydrazine Substituted Phenylhydrazine HCl hydrazone_formation Hydrazone Formation (Acid Catalyst, e.g., Acetic Acid) start_hydrazine->hydrazone_formation start_carbonyl Ketone / Aldehyde start_carbonyl->hydrazone_formation indolization Indolization (Acid Catalyst, e.g., PPA, Heat) hydrazone_formation->indolization In situ or Isolated workup Aqueous Work-up (Quenching, Neutralization) indolization->workup extraction Extraction workup->extraction purification Purification (Chromatography / Recrystallization) extraction->purification final_product Substituted Indole Product purification->final_product

Caption: Experimental workflow for the Fischer indole synthesis.

Signaling_Pathway_Inhibition cluster_pathway Simplified Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate Phosphorylation Downstream Downstream Signaling (e.g., Proliferation, Survival) Substrate->Downstream Indole_Derivative Indole-based Kinase Inhibitor (Synthesized via Fischer Indole) Indole_Derivative->Receptor Inhibition

Caption: Inhibition of a kinase signaling pathway by an indole-based drug.

References

A Head-to-Head Battle of Reagents: Cost-Benefit Analysis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride in Large-Scale Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the choice of reagents is a critical decision point, balancing cost, efficiency, and the ultimate strategic advantage a particular building block confers upon a synthetic route. This guide provides a comprehensive cost-benefit analysis of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride compared to other commonly employed phenylhydrazine derivatives in the large-scale synthesis of indoles, a core scaffold in numerous pharmaceuticals.

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, remains a widely utilized and robust method for constructing the indole nucleus. The reaction hinges on the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound. The nature of the substituent on the phenylhydrazine ring profoundly influences the reaction's kinetics, overall yield, and the properties of the resulting indole. Here, we dissect the advantages and disadvantages of using this compound against its common counterparts: phenylhydrazine hydrochloride, 4-methoxyphenylhydrazine hydrochloride, and 4-chlorophenylhydrazine hydrochloride.

Performance and Yield: A Quantitative Comparison

The electronic nature of the substituent on the phenylhydrazine ring plays a pivotal role in the efficiency of the Fischer indole synthesis. Electron-donating groups (EDGs) generally accelerate the key[1][1]-sigmatropic rearrangement step, often leading to higher yields under milder conditions. Conversely, electron-withdrawing groups (EWGs) can hinder this step, potentially requiring more forcing conditions to achieve comparable yields.[2] The trifluoromethoxy (-OCF₃) group is considered to be strongly electron-withdrawing.

ReagentSubstituent NatureTypical Yield (%)Key Observations
4-(Trifluoromethoxy)phenylhydrazine HCl Electron-Withdrawing (Strong)60-80% (estimated)The resulting 5-(trifluoromethoxy)indole offers significant advantages in drug discovery due to the unique properties of the -OCF₃ group, including enhanced metabolic stability and lipophilicity. The reaction may require slightly harsher conditions or longer reaction times compared to electron-donating counterparts.
Phenylhydrazine HClNeutral70-90%[3][4]A cost-effective and reliable reagent for the synthesis of unsubstituted or simple indole derivatives. High yields are often achievable under standard conditions.
4-Methoxyphenylhydrazine HClElectron-Donating (Strong)80-95%The electron-donating methoxy group generally leads to higher yields and potentially faster reaction rates under mild conditions.[2]
4-Chlorophenylhydrazine HClElectron-Withdrawing (Weak)65-85%[1][3]Provides a balance between reactivity and the introduction of a halogen handle for further functionalization. Yields are generally good but may be slightly lower than with electron-donating groups.

Note: Yields are highly dependent on the specific ketone or aldehyde used, as well as the reaction conditions (catalyst, solvent, temperature, and reaction time), and the provided ranges are illustrative for large-scale synthesis.

Cost Analysis: A Critical Factor in Large-Scale Synthesis

The economic viability of a synthetic route is paramount in an industrial setting. The cost of starting materials can significantly impact the overall cost of goods for a final pharmaceutical product. The following table provides an approximate cost comparison for the discussed phenylhydrazine derivatives. Prices are based on commercially available reagent-grade chemicals and can vary significantly between suppliers and purchase volumes.

ReagentApproximate Cost (USD/gram)
4-(Trifluoromethoxy)phenylhydrazine HCl $25 - $76[5][6]
Phenylhydrazine HCl$0.95 - $3.50[7][8]
4-Methoxyphenylhydrazine HCl$7.50 - $13.80[1]
4-Chlorophenylhydrazine HCl$0.80 - $4.30[9]

Strategic Advantage of the Trifluoromethoxy Group

While this compound is the most expensive reagent among the compared alternatives, its use can be strategically justified. The trifluoromethoxy group imparts unique and highly desirable properties to the resulting indole scaffold, which can translate to significant downstream value in drug development. These properties include:

  • Enhanced Metabolic Stability: The C-F bonds in the trifluoromethoxy group are exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles and a longer in vivo half-life of the drug candidate.

  • Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the -OCF₃ group can influence the pKa of nearby functionalities, potentially improving target binding affinity and selectivity.

Experimental Protocols

General Procedure for Fischer Indole Synthesis

The Fischer indole synthesis is a versatile reaction that can be adapted for various substrates.[7][10] A general protocol for a large-scale synthesis is outlined below. It is crucial to optimize the specific conditions for each substrate combination.

Materials:

  • Substituted Phenylhydrazine Hydrochloride (1.0 eq)

  • Ketone or Aldehyde (1.0 - 1.2 eq)

  • Acid Catalyst (e.g., Sulfuric Acid, Polyphosphoric Acid, Acetic Acid)

  • Solvent (e.g., Toluene, Ethanol, Acetic Acid)

Procedure:

  • Hydrazone Formation (optional isolation): In a suitable reactor, dissolve the substituted phenylhydrazine hydrochloride and the carbonyl compound in the chosen solvent. The reaction can be stirred at room temperature or gently heated to facilitate the formation of the phenylhydrazone. In many large-scale processes, the hydrazone is not isolated and is carried forward in a one-pot procedure.[4]

  • Cyclization: To the solution containing the phenylhydrazone (or the initial mixture), add the acid catalyst. The choice and amount of acid are critical and depend on the reactivity of the substrates. The reaction mixture is then heated to the desired temperature (typically ranging from 80°C to reflux) and monitored by a suitable analytical technique (e.g., HPLC, TLC). Reaction times can vary from a few hours to overnight.

  • Work-up and Isolation: Once the reaction is complete, the mixture is cooled to room temperature. The product can be isolated by various methods depending on its properties and the reaction medium. Common procedures involve neutralization of the acid, extraction with an organic solvent, and subsequent crystallization or chromatographic purification. For industrial-scale synthesis, an eco-friendly approach using toluene as both a co-solvent and extraction solvent has been reported, which minimizes wastewater.[11]

Specific Protocol: Synthesis of 2,3,3,5-Tetramethylindolenine from p-Tolylhydrazine Hydrochloride

This protocol provides a specific example of the Fischer indole synthesis.[8]

Materials:

  • p-Tolylhydrazine hydrochloride (1.62 mmol)

  • Isopropyl methyl ketone (1.62 mmol)

  • Glacial acetic acid (2 g, ~0.03 mol)

  • 1 M Sodium hydroxide solution

  • Dichloromethane or Chloroform for extraction

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.

  • Add glacial acetic acid to the mixture.

  • Reflux the mixture with stirring for 2.25 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with 1 M sodium hydroxide solution.

  • Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by passing it through a short silica gel column to yield the product.[8]

Visualizing the Process and Decision-Making

To aid in understanding the workflow and the decision-making process for reagent selection, the following diagrams are provided.

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start_phenylhydrazine Substituted Phenylhydrazine HCl hydrazone_formation Hydrazone Formation (in situ or isolated) start_phenylhydrazine->hydrazone_formation start_carbonyl Ketone or Aldehyde start_carbonyl->hydrazone_formation cyclization Acid-Catalyzed Cyclization hydrazone_formation->cyclization Acid Catalyst Heat neutralization Neutralization cyclization->neutralization extraction Extraction neutralization->extraction purification Crystallization or Chromatography extraction->purification end_product Substituted Indole purification->end_product

General workflow for the Fischer indole synthesis.

Reagent_Selection_Decision_Tree start Start: Indole Synthesis Project drug_discovery Is the target for a drug discovery program where metabolic stability and lipophilicity are critical? start->drug_discovery cost_constraint Is cost the primary constraining factor? high_yield_simple Is the primary goal a high yield of a simple indole? cost_constraint->high_yield_simple No phenylhydrazine Use Phenylhydrazine HCl cost_constraint->phenylhydrazine Yes functional_handle Is a specific functional handle required for subsequent steps? chloro_phenylhydrazine Use 4-Chlorophenylhydrazine HCl functional_handle->chloro_phenylhydrazine Yes (Halogen) reassess Re-evaluate synthetic strategy or consider alternative routes functional_handle->reassess No/Other high_yield_simple->functional_handle No methoxy_phenylhydrazine Use 4-Methoxyphenylhydrazine HCl high_yield_simple->methoxy_phenylhydrazine Yes drug_discovery->cost_constraint No tfm_phenylhydrazine Use 4-(Trifluoromethoxy)phenylhydrazine HCl drug_discovery->tfm_phenylhydrazine Yes

Decision tree for selecting a phenylhydrazine reagent.

Conclusion

The choice of a substituted phenylhydrazine for large-scale indole synthesis is a multifaceted decision that extends beyond simple reaction yield. While this compound presents a significantly higher upfront cost, its use can be a strategic investment in drug discovery programs. The enhanced metabolic stability and lipophilicity conferred by the trifluoromethoxy group can lead to superior drug candidates, potentially saving significant time and resources in later stages of development.

For the synthesis of simple indoles where cost is a primary driver, phenylhydrazine hydrochloride remains the reagent of choice. When higher yields are paramount and the cost is less of a concern, 4-methoxyphenylhydrazine hydrochloride offers an excellent alternative. 4-Chlorophenylhydrazine hydrochloride provides a middle ground, offering a functional handle for further elaboration at a moderate cost.

Ultimately, the optimal reagent is dictated by the specific goals of the synthesis, balancing the immediate costs with the long-term strategic value of the final product. A thorough cost-benefit analysis, considering both the immediate synthetic efficiency and the desired properties of the target molecule, is essential for making an informed decision.

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for 4-(Trifluoromethoxy)phenylhydrazine hydrochloride is to transfer it to a designated, approved hazardous waste disposal plant. This substance should not be disposed of in general laboratory waste or down the drain.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Summary

This compound is a chemical compound that presents several hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.

Hazard Category Description GHS Hazard Statements Primary Safety Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.H302, H312, H332Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1]
Skin Irritation Causes skin irritation.H315Wear protective gloves and clothing.[1][2]
Eye Irritation Causes serious eye irritation.H319Wear eye and face protection.[1][2]
Respiratory Irritation May cause respiratory irritation.H335Use only outdoors or in a well-ventilated area.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the compound, ensure you are wearing the appropriate PPE:

    • Nitrile gloves

    • Chemical safety goggles or a face shield

    • A lab coat

    • A NIOSH/MSHA-approved respirator if ventilation is inadequate or if handling large quantities.[1][3]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Have an emergency eyewash station and safety shower readily accessible.[1][3]

2. Waste Collection:

  • Solid Waste:

    • Carefully sweep up any solid this compound. Avoid generating dust.[2]

    • Place the collected solid into a clean, dry, and properly labeled sealable container.[2] The container should be designated for hazardous chemical waste.

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as paper towels, gloves, and weighing boats, should also be considered hazardous waste.

    • Place all contaminated materials into the same designated hazardous waste container.

3. Labeling and Storage:

  • Securely seal the hazardous waste container.

  • Clearly label the container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The date of accumulation

    • Any other information required by your institution's environmental health and safety (EHS) department.

  • Store the sealed container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2] The storage area should be locked up or otherwise accessible only to authorized personnel.[1][2]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The final disposal must be carried out at an approved and licensed waste disposal plant in accordance with local, state, and federal regulations.[1][2][4]

Important Considerations:

  • Do not dispose of this compound down the drain.[2]

  • Do not mix this chemical with other waste streams unless explicitly permitted by your EHS department.

  • In case of a spill, immediately follow your laboratory's spill response protocol. For larger spills, evacuate the area and contact your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Interim Storage cluster_disposal Final Disposal start Start: Have 4-(Trifluoromethoxy)phenylhydrazine hydrochloride waste for disposal ppe Wear appropriate PPE: - Gloves - Safety Goggles - Lab Coat - Respirator (if needed) start->ppe location Work in a well-ventilated area (e.g., chemical fume hood) ppe->location collect_solid Carefully collect solid waste. Avoid creating dust. location->collect_solid collect_contaminated Collect all contaminated materials (gloves, wipes, etc.) location->collect_contaminated container Place all waste into a designated, sealable hazardous waste container. collect_solid->container collect_contaminated->container label_container Securely seal and label the container with contents and hazard information. container->label_container store Store in a designated, secure, and well-ventilated area. label_container->store contact_ehs Contact institutional EHS or approved waste contractor for pickup. store->contact_ehs end End: Waste disposed of at an approved hazardous waste facility contact_ehs->end

References

Essential Safety and Logistics for Handling 4-(Trifluoromethoxy)phenylhydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-(Trifluoromethoxy)phenylhydrazine hydrochloride (CAS No. 133115-72-7). Adherence to these procedures is essential for ensuring personnel safety and minimizing environmental impact. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1] It may also cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the mandatory PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[3][4][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Body Protection Flame-Resistant Laboratory CoatA lab coat should be worn to protect against skin contact.[6][7]
Respiratory Protection Dust Mask (N95 or higher)Use a NIOSH-approved respirator, such as an N95 dust mask, to prevent inhalation of the solid powder. All handling of the solid should be performed in a certified chemical fume hood.[5][6][7][8]

Operational Plan: Step-by-Step Handling Procedure

All operations involving this compound should be conducted within a properly functioning chemical fume hood to minimize inhalation risk.[5][6][7][8]

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is worn correctly.
  • Designate a specific area within the fume hood for handling this compound.
  • To avoid creating dust, handle the solid material carefully.
  • Use a tared weighing paper or container to accurately measure the desired amount.

2. Dissolution:

  • If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.
  • Keep the container covered as much as possible during dissolution.

3. Reaction and Work-up:

  • Perform all reactions in a closed or contained system within the fume hood.
  • After the reaction is complete, quench any reactive materials safely according to the specific reaction protocol.

4. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
  • It is listed as a combustible solid and should be stored accordingly.
  • The compound is air-sensitive and hygroscopic; consider storing under an inert atmosphere.

Disposal Plan: Step-by-Step Waste Management

Proper segregation and labeling of waste are critical for safe disposal.

1. Waste Segregation:

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, sealed plastic bag or container.
  • Liquid Waste: This compound is a halogenated organic substance.[9] Therefore, all liquid waste containing this compound must be collected in a designated, labeled "Halogenated Organic Waste" container.[9]
  • Do not mix halogenated waste with non-halogenated organic waste, as this can increase disposal costs.[10][11]
  • Never mix with incompatible materials such as strong oxidizing agents.[1]

2. Waste Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[7][11]
  • Indicate the hazards (e.g., Toxic, Irritant).[7]

3. Waste Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area.
  • Keep waste containers tightly closed except when adding waste.[10][11]
  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[7] Dispose of contents and container to an approved waste disposal plant.[1]

Emergency Procedures

Spill:

  • Small Spill: If a small amount of solid spills, carefully sweep it up and place it in the designated solid waste container. Avoid creating dust.

  • Large Spill: In case of a large spill, evacuate the area and notify your supervisor and EHS immediately. Do not attempt to clean it up yourself.[6]

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[1][8] Remove contaminated clothing.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[1][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][8]

  • Ingestion: Rinse mouth with water and seek immediate medical attention.[1]

Workflow and Logical Relationships

The following diagrams illustrate the necessary workflows for safe handling and disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Solid Material Carefully B->C D Perform Experimental Procedures C->D E Store in Tightly Closed Container D->E

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_labeling Labeling cluster_disposal Disposal A Generate Solid or Liquid Waste B1 Solid Waste Container A->B1 B2 Halogenated Liquid Waste Container A->B2 C Label with Chemical Name and Hazards B1->C B2->C D Store in Satellite Accumulation Area C->D E Contact EHS for Pickup D->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethoxy)phenylhydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethoxy)phenylhydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.